9C-SCC-10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C69H129N3O12S9 |
|---|---|
分子量 |
1481.4 g/mol |
IUPAC名 |
2-[2-[3-[4,7-bis[3-[2-[2-(3-decylsulfanyl-2-methylpropanoyl)oxyethyldisulfanyl]ethoxy]-3-oxopropyl]-1,4,7-triazonan-1-yl]propanoyloxy]ethyldisulfanyl]ethyl 3-decylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C69H129N3O12S9/c1-7-10-13-16-19-22-25-28-49-85-58-61(4)67(76)82-46-55-91-88-52-43-79-64(73)31-34-70-37-39-71(35-32-65(74)80-44-53-89-92-56-47-83-68(77)62(5)59-86-50-29-26-23-20-17-14-11-8-2)41-42-72(40-38-70)36-33-66(75)81-45-54-90-93-57-48-84-69(78)63(6)60-87-51-30-27-24-21-18-15-12-9-3/h61-63H,7-60H2,1-6H3 |
InChIキー |
CFRMXMMJHKSHHD-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
C188-9 (TTI-101): A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action for C188-9 (also known as TTI-101), a small-molecule inhibitor of Signal Transducer and activator of Transcription 3 (STAT3). The document details its binding properties, its effects on the STAT3 signaling pathway, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for relevant assays are also provided.
Core Mechanism of Action
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[1] Aberrant, persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a significant therapeutic target.[1][2]
C188-9 is an orally bioavailable, binaphthol-sulfonamide-based small molecule designed to directly inhibit STAT3.[3] Its primary mechanism involves targeting the Src homology 2 (SH2) domain of the STAT3 protein.[3][4][5][6][7] The SH2 domain is crucial for the activation of STAT3; it binds to phosphorylated tyrosine residues on upstream receptor kinases (like Janus kinases, JAKs) and facilitates the homodimerization of activated STAT3 monomers.[1][5][8]
By binding to the phosphotyrosyl peptide binding site within the SH2 domain, C188-9 competitively blocks two critical steps in the STAT3 signaling cascade:
-
Inhibition of STAT3 Phosphorylation: C188-9 prevents the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue by upstream kinases such as JAKs.[3][9]
-
Disruption of Dimerization: The binding of C188-9 to the SH2 domain physically obstructs the reciprocal SH2-phosphotyrosine interactions required for the formation of transcriptionally active STAT3 homodimers.[5][10]
This dual inhibition prevents the nuclear translocation of STAT3, blocking its ability to bind to the promoters of target genes.[3][5] Consequently, C188-9 downregulates the expression of numerous STAT3-regulated genes involved in oncogenesis, including those promoting cell proliferation (e.g., c-Myc), survival (e.g., Bcl-2, Bcl-xL, Survivin), and cell cycle progression (e.g., Cyclin D1).[5][11]
Signaling Pathway Diagrams
Caption: Canonical JAK-STAT3 signaling pathway.
Caption: C188-9 inhibits STAT3 by binding to the SH2 domain.
Quantitative Efficacy Data
The efficacy of C188-9 has been quantified through various in vitro and in vivo assays.
Table 1: Binding Affinity and Inhibitory Constants
| Parameter | Value | Assay Method | Target | Reference |
| KD | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | STAT3 | [4][12][13] |
| Ki | 136 nM | Not Specified | STAT3 SH2 Domain | [4][6] |
| Ki (calculated) | 12.4 nM | Surface Plasmon Resonance (SPR) | STAT3 | [2] |
Table 2: In Vitro Inhibitory Concentrations (IC50 / EC50)
| Cell Line / Context | Assay | IC50 / EC50 Value | Reference |
| UM-SCC-17B (HNSCC) | Constitutive pSTAT3 Inhibition | 10.6 ± 0.7 µM | [12] |
| UM-SCC-17B (HNSCC) | Anchorage-dependent Growth | 3.2 µM | [12] |
| Kasumi-1 (AML) | G-CSF-induced pSTAT3 Inhibition (Luminex) | 3.7 µM | [12] |
| Primary AML Samples | G-CSF-induced STAT3 Activation | 8-18 µM | [6][13] |
| Primary AML Samples | Apoptosis Induction | 6-50 µM | [6] |
| Human NSCLC Cell Lines | Anchorage-dependent/independent Growth | 3.06–52.44 µM | [5] |
| HepG2 (Hepatoma) | Cell Viability | 10.19 µM | [6] |
| Huh7 (Hepatoma) | Cell Viability | 11.27 µM | [4][6] |
| PLC/PRF/5 (Hepatoma) | Cell Viability | 11.83 µM | [6] |
Table 3: In Vivo Efficacy and Dosing
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Nude Mice Xenograft (UM-SCC-17B) | HNSCC | 100 mg/kg, i.p., 5x/week | Prevented tumor growth; modulated STAT3/STAT1 target genes. | [12] |
| Nude Mice Xenograft (A549) | NSCLC | Not specified | Reduced tumor volume and weight by ~50%; reduced tumor pSTAT3 by 65%. | [5] |
| Mice with Hepatic Pten deletion | Hepatocellular Carcinoma | 100 mg/kg | Reduced hepatic macro- and microsteatosis. | [6] |
| Lewis Lung Carcinoma Model | Cancer Cachexia | 12.5 mg/kg | Increased muscle fiber size. | [6] |
| Mice with Thermal Burn Injury | Skeletal Muscle Wasting | 50 mg/kg, i.p. | Ameliorated skeletal muscle atrophy and weakness. | [7][14] |
Preclinical Observations
In addition to inhibiting STAT3, C188-9 has also demonstrated potent activity against STAT1.[12] In xenograft models of head and neck squamous cell carcinoma (HNSCC), C188-9 treatment modulated genes regulated by both STAT3 and STAT1.[12] This dual activity may be beneficial in tumors where both pathways are activated.[12]
Pharmacokinetic studies in mice have shown that C188-9 is well-tolerated, has good oral bioavailability, and concentrates in tumors to levels nearly three-fold higher than in plasma.[12] In vivo studies have consistently shown that C188-9 can inhibit tumor growth, reduce pSTAT3 levels in tumors, and downregulate STAT3 target genes associated with apoptosis and the cell cycle.[5][12]
Detailed Experimental Methodologies
The following are generalized protocols for key experiments used to characterize C188-9, based on descriptions in the cited literature.
STAT3-Phosphopeptide Binding Assay (Surface Plasmon Resonance)
This assay measures the ability of C188-9 to inhibit the binding of recombinant STAT3 protein to a phosphopeptide ligand, mimicking the interaction at the SH2 domain.
-
Immobilization: A phosphododecapeptide ligand (e.g., corresponding to the sequence surrounding pY1068 of EGFR) is immobilized on a Biacore sensor chip.[12][15]
-
Binding: Recombinant STAT3 protein (e.g., 200 nM) is flowed over the chip surface, and the baseline binding resonance is measured.[12][15]
-
Inhibition: The STAT3 protein is pre-incubated with various concentrations of C188-9 (e.g., 0.1 to 1000 µM).[12][15]
-
Measurement: The STAT3 + C188-9 mixture is flowed over the chip. The reduction in binding resonance compared to the baseline indicates inhibition.
-
Analysis: The equilibrium binding levels are normalized, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]
Cellular pSTAT3 Inhibition Assay (Western Blot)
This assay quantifies the reduction of phosphorylated STAT3 in whole cells following treatment with C188-9.
Caption: Experimental workflow for pSTAT3 Western Blotting.
-
Cell Culture and Treatment: Plate cells (e.g., UM-SCC-17B, A549) and allow them to adhere. Treat cells with various concentrations of C188-9 or vehicle control (DMSO) for a designated time (e.g., 4-24 hours).[4][5] If studying induced phosphorylation, cells may be serum-starved and then stimulated with a cytokine like G-CSF or IL-6 before lysis.[12][16]
-
Lysis: Wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Analysis: Quantify the band intensities. The level of pSTAT3 is typically normalized to the level of total STAT3 to determine the specific inhibitory effect.
Cell Viability / Proliferation Assay
This assay measures the effect of C188-9 on the growth and survival of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well).[1]
-
Compound Treatment: After allowing cells to attach overnight, treat them with a serial dilution of C188-9. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[4][5]
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Acquisition: Read the absorbance or luminescence according to the manufacturer's protocol using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of C188-9 in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1.5 x 10⁶ UM-SCC-17B cells) into the flank or relevant organ (e.g., tongue) of immunocompromised mice (e.g., athymic nude mice).[12]
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 15-20 mm³).[12]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, C188-9). Administer treatment via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, i.p., 5 times a week).[12]
-
Monitoring: Measure tumor volumes (e.g., using calipers) and mouse body weights twice weekly to assess efficacy and toxicity.[12]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting for pSTAT3 levels or RNA sequencing to analyze gene expression changes.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
TTI-101: A Comprehensive Technical Guide to a First-in-Class STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the TTI-101 compound, a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details its core target, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Core Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The primary molecular target of TTI-101 is the STAT3 protein, a transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and immune evasion.[1][2] This aberrant STAT3 signaling is a key driver in numerous malignancies, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, and various hematological cancers, making it a highly attractive target for therapeutic intervention.[3][4]
Mechanism of Action
TTI-101 functions as a competitive inhibitor of STAT3.[5][6] It selectively binds with high affinity to the Src homology 2 (SH2) domain of the STAT3 protein.[3][5] The SH2 domain is critical for the activation of STAT3, as it mediates the protein's recruitment to activated cytokine and growth factor receptor complexes.[2]
By occupying the pY-peptide binding site within the SH2 domain, TTI-101 effectively blocks two crucial steps in the STAT3 signaling cascade:
-
Inhibition of Phosphorylation: It prevents the phosphorylation of STAT3 at the critical tyrosine residue 705 (Y705) by upstream kinases such as Janus kinases (JAKs) and Src kinases.[3]
-
Prevention of Dimerization: The binding of TTI-101 to the SH2 domain also sterically hinders the formation of STAT3 homodimers, a necessary step for its nuclear translocation.[3]
Consequently, TTI-101 prevents the nuclear translocation of STAT3 and its subsequent binding to DNA, thereby inhibiting the transcription of STAT3-regulated target genes. These target genes include key players in cell cycle progression (e.g., c-Myc, Cyclin D1), apoptosis inhibition (e.g., Bcl-2, Bcl-xL), and angiogenesis.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of TTI-101.
Table 1: Binding Affinity and In Vitro Efficacy of TTI-101
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 nM | Recombinant STAT3 protein | [4][7][9] |
| Ki for pY-peptide ligand | 136 nM | Recombinant STAT3 protein | [9] |
| IC50 (Cell Viability, 48h) | 18.7 µM | HeLa (Cervical Cancer) | [7] |
| EC50 (Apoptosis Induction) | 6 µM - >50 µM | AML Cell Lines | [4] |
| IC50 (STAT3 Activation) | 4 - 7 µM | AML Cell Lines | [4] |
| IC50 (STAT3 Activation) | 8 - 18 µM | Primary AML Samples | [4] |
Table 2: Phase 1 Clinical Trial (NCT03195699) Efficacy in Advanced Solid Tumors
| Tumor Type | Number of Evaluable Patients | Confirmed Partial Response (cPR) | Stable Disease (SD) | Clinical Benefit Rate (cPR + SD) | Reference |
| All Solid Tumors | 41 | 5 (12%) | 17 (41%) | 54% | [10] |
| Hepatocellular Carcinoma (HCC) | 17 | 3 (18%) | Not specified | Not specified | [10] |
| Ovarian Cancer | Not specified | 1 | Not specified | Not specified | [10] |
| Gastric Cancer | Not specified | 1 | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Workflows
TTI-101 Mechanism of Action on the STAT3 Signaling Pathway
The following diagram illustrates the mechanism by which TTI-101 inhibits the STAT3 signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines a typical workflow for assessing the effect of TTI-101 on cancer cell viability using an MTT assay.
Experimental Workflow: Mouse Xenograft Model
The following diagram illustrates the general workflow for evaluating the in vivo antitumor efficacy of TTI-101 in a mouse xenograft model.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies reported in preclinical studies of TTI-101.[7][11]
-
Cell Seeding:
-
Harvest cancer cells (e.g., HeLa) and perform a cell count.
-
Seed 1 x 10^4 cells per well in 200 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TTI-101 in DMSO.
-
Perform serial dilutions of TTI-101 in culture medium to achieve the desired final concentrations (e.g., 0-50 µM). A vehicle control (0.1% DMSO) should also be prepared.
-
Carefully remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of TTI-101 or the vehicle control.
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TTI-101 concentration and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a generalized procedure for assessing apoptosis.[7]
-
Cell Treatment:
-
Seed cells in a T25 flask and allow them to reach approximately 85% confluency.
-
Treat the cells with TTI-101 at its IC50 concentration (e.g., 18.7 µM for HeLa cells) or a vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cells according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the Annexin V and PI fluorescence.
-
Mouse Xenograft Model
This protocol is a generalized procedure based on methodologies reported in preclinical studies of TTI-101.[7]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., 5 x 10^6 HeLa cells) and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer TTI-101 (e.g., 100 mg/kg) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified frequency (e.g., three times a week).
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers every 3 days and calculate the tumor volume using the formula: Volume = 0.5 x (length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predefined period (e.g., 3 weeks) or until the tumors in the control group reach a maximum allowable size.
-
-
Tumor Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting for target protein expression.
-
Conclusion
TTI-101 is a promising, first-in-class, oral STAT3 inhibitor with a well-defined mechanism of action. By directly targeting the SH2 domain of STAT3, it effectively abrogates the oncogenic signaling driven by this transcription factor. Preclinical data have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The Phase 1 clinical trial has shown that TTI-101 is well-tolerated and exhibits encouraging antitumor activity in patients with advanced solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and advancement of STAT3-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TTI-101 in various cancers and other STAT3-driven diseases.
References
- 1. jebms.org [jebms.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
C188-9 Binding Affinity to the STAT3 SH2 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of C188-9, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering a comprehensive resource for researchers in oncology, inflammation, and drug discovery.
Introduction to C188-9 and STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 activation is a hallmark of many human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2] C188-9 (also known as TTI-101) is an orally bioavailable, small-molecule inhibitor designed to directly target STAT3.[1]
C188-9 exerts its inhibitory effect by binding with high affinity to the Src Homology 2 (SH2) domain of STAT3.[1][3] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream cytokine and growth factor receptors.[4] This binding event is a prerequisite for the subsequent phosphorylation of STAT3 at tyrosine 705 (Tyr705), its dimerization, nuclear translocation, and DNA binding to regulate gene expression.[4][5] By competitively binding to the phosphotyrosyl peptide binding site within the SH2 domain, C188-9 effectively blocks STAT3 activation and its downstream signaling pathways.[1]
Quantitative Binding Affinity Data
The binding affinity of C188-9 to the STAT3 SH2 domain has been quantified using various biophysical and biochemical assays. The following table summarizes the key binding parameters reported in the literature.
| Parameter | Value | Method | Target | Reference |
| Kd | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Recombinant STAT3 (aa 127-722) | [6] |
| Ki | 136 nM | Not Specified | STAT3 SH2 domain | [5] |
| IC50 | 2.5 µM | Surface Plasmon Resonance (SPR) | STAT3 binding to its pY-peptide ligand | [6] |
| IC50 | 3.3 – 10.5 µM | Phosphoflow Analysis | G-CSF-induced pSTAT3 in cells | |
| IC50 | 4 - 7 µM | Not Specified | STAT3 activation in AML cell lines | [7] |
| IC50 | 8 - 18 µM | Not Specified | STAT3 activation in primary AML samples | [7] |
Experimental Protocols
This section details the methodologies employed to determine the binding affinity of C188-9 to the STAT3 SH2 domain and to assess its inhibitory effect on the STAT3 signaling pathway.
Microscale Thermophoresis (MST) for Kd Determination
Microscale Thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell of the molecule, such as during a binding event.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
The STAT3 Signaling Pathway: A Foundational Guide for Cancer Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological contexts, the activation of STAT3 is a transient and tightly regulated event, primarily triggered by cytokines and growth factors.[3][4] However, in a vast array of human cancers, STAT3 is constitutively activated, driving tumorigenesis, promoting metastasis, and contributing to therapeutic resistance.[2][5] This persistent activation transforms STAT3 into a potent oncogene, making it a highly attractive target for cancer therapy.[5][6]
This technical guide provides a comprehensive overview of the foundational research on the STAT3 pathway in cancer. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core signaling mechanisms, key quantitative data, and detailed experimental protocols necessary to investigate this critical oncogenic pathway.
The STAT3 Signaling Pathway: Canonical and Non-Canonical Activation
The STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell surface.[7] This ligand-receptor interaction triggers a series of intracellular events culminating in the transcriptional regulation of STAT3 target genes.
Canonical Pathway
The canonical STAT3 pathway is the most well-characterized activation mechanism. Upon ligand binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[7] These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm.[5] Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[3] This phosphorylation event induces the formation of stable STAT3 homodimers or heterodimers (e.g., with STAT1), which then translocate to the nucleus.[3][4] In the nucleus, the STAT3 dimer binds to specific DNA sequences known as gamma-interferon-activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription.[2]
Non-Canonical Pathways
Emerging research has illuminated non-canonical STAT3 signaling pathways that are independent of JAK-mediated tyrosine phosphorylation. One significant non-canonical mechanism involves the phosphorylation of STAT3 at a serine residue, Ser727, by various kinases such as mitogen-activated protein kinases (MAPKs).[5] Serine-phosphorylated STAT3 can also translocate to the nucleus and regulate gene expression, often in concert with tyrosine-phosphorylated STAT3 to achieve maximal transcriptional activation. Furthermore, unphosphorylated STAT3 has been shown to shuttle to the nucleus and contribute to gene regulation, sometimes in cooperation with other transcription factors.
Canonical and Non-Canonical STAT3 Signaling Pathways.
Quantitative Data on the STAT3 Pathway in Cancer
The aberrant activation of the STAT3 pathway is a common feature across a wide range of human cancers. This section provides a summary of key quantitative data related to STAT3 expression, its target genes, and the efficacy of its inhibitors.
STAT3 and Phospho-STAT3 Expression in Cancer
Numerous studies have documented the overexpression and constitutive phosphorylation of STAT3 in tumor tissues compared to their normal counterparts. This heightened activity is often correlated with poor prognosis and advanced disease stages.
| Cancer Type | STAT3 Expression Change (Tumor vs. Normal) | Phospho-STAT3 (Tyr705) Level | Reference(s) |
| Breast Cancer | Higher in tumor tissue | Higher in tumor tissue | [8] |
| Soft Tissue Tumors | 85% nuclear expression in malignant tumors | 60% nuclear expression in malignant tumors | [9] |
| Various Cancers | Over-expressed in brain, gastric, head and neck, melanoma, myeloma | Correlates with poor prognosis | [5] |
STAT3 Target Genes in Cancer
STAT3 regulates the transcription of a diverse array of genes involved in key cancer-promoting processes. The table below summarizes a selection of these target genes and the observed changes in their expression.
| Target Gene | Function | Cancer Type(s) | Fold Change (upon STAT3 activation) | Reference(s) |
| MYC | Cell cycle progression, proliferation | Various | Upregulated | [10] |
| BCL2 | Anti-apoptosis | Various | Upregulated | [10] |
| IL10 | Immunosuppression | Various | Upregulated | [10] |
| MCL1 | Anti-apoptosis | Various | Upregulated | [10] |
| MMP9 | Invasion and metastasis | Various | Upregulated | [10] |
| VEGF | Angiogenesis | Various | Upregulated | [10] |
| CCND1 (Cyclin D1) | Cell cycle progression | Various | Upregulated | [10] |
Note: Fold change can vary significantly depending on the cell line and experimental conditions.
Efficacy of STAT3 Inhibitors
The critical role of STAT3 in cancer has spurred the development of numerous small molecule inhibitors targeting different aspects of its activation and function. The following table provides a summary of the in vitro efficacy of selected STAT3 inhibitors in various cancer cell lines.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference(s) |
| LLL12 | STAT3 | MDA-MB-231 (Breast) | 0.16 | [11] |
| LLL12 | STAT3 | PANC-1 (Pancreatic) | 3.09 | [11] |
| LLL12 | STAT3 | U87 (Glioblastoma) | 0.44 | [11] |
| Cryptotanshinone | STAT3 | Myeloma | 5.8 | [6] |
| Cryptotanshinone | STAT3 | Glioma | ~10 | [6] |
| Cryptotanshinone | STAT3 | NSCLC | ~15 | [6] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the STAT3 signaling pathway.
Western Blot for Phosphorylated and Total STAT3
This protocol is for the detection and semi-quantification of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[1][3][12][13][14]
Co-Immunoprecipitation (Co-IP) for STAT3 Protein-Protein Interactions
This protocol is designed to identify proteins that interact with STAT3 in a cellular context.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Anti-STAT3 antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: (Optional) Incubate lysate with control IgG and beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-STAT3 antibody.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.[15][16][17][18][19]
Chromatin Immunoprecipitation (ChIP) for STAT3-DNA Binding
This protocol is used to identify the genomic regions where STAT3 binds.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-STAT3 antibody for ChIP
-
Control IgG antibody
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking buffer
-
DNA purification kit
-
qPCR or sequencing reagents
Procedure:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and shear chromatin.
-
Immunoprecipitation: Incubate sheared chromatin with the anti-STAT3 antibody.
-
Complex Capture: Capture antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the DNA by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10][20][21][22]
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantifies the transcriptional activity of STAT3.
Materials:
-
Cells of interest
-
STAT3-responsive luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 reporter and control plasmids.
-
Treatment: Treat cells with compounds of interest (e.g., STAT3 inhibitors or activators).
-
Cell Lysis: Lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the control Renilla luciferase activity.[4][7][23][24][25]
A typical experimental workflow for evaluating a STAT3 inhibitor.
The Role of STAT3 in Cancer Progression: A Logical Framework
The constitutive activation of STAT3 contributes to multiple hallmarks of cancer, making it a central node in the oncogenic process.
The logical role of STAT3 in driving cancer progression.
Conclusion
The STAT3 signaling pathway represents a critical nexus in the development and progression of numerous cancers. Its constitutive activation drives a plethora of oncogenic processes, making it a prime target for therapeutic intervention. This technical guide has provided a foundational understanding of the STAT3 pathway, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can more effectively investigate the intricacies of STAT3 signaling and accelerate the discovery of novel anti-cancer therapies. The continued exploration of this pathway holds immense promise for improving the outcomes of cancer patients worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. med.emory.edu [med.emory.edu]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. benchchem.com [benchchem.com]
- 8. Meta-analysis of STAT3 and phospho-STAT3 expression and survival of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic significance of STAT3 and phosphorylated STAT3 in human soft tissue tumors - a clinicopathological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 acts through pre-existing nucleosome-depleted regions bound by FOS during an epigenetic switch linking inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibodies.cancer.gov [antibodies.cancer.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
Preclinical Efficacy of C188-9 in Head and Neck Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the available preclinical data for C188-9, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in the context of head and neck squamous cell carcinoma (HNSCC). The aberrant activation of the STAT3 signaling pathway is a significant driver of tumor progression in HNSCC, making it a compelling therapeutic target.[1] C188-9 has demonstrated promising antitumor effects in preclinical HNSCC models by effectively targeting this pathway.[1]
Core Findings:
C188-9, a derivative of the STAT3 inhibitor C188, exhibits enhanced potency and favorable pharmacological properties.[2][3] It binds with high affinity to the SH2 domain of STAT3, preventing its phosphorylation at Tyr705, a critical step for its activation and subsequent nuclear translocation.[1][4] This inhibition leads to the downregulation of STAT3-regulated genes involved in cell proliferation, survival, and angiogenesis.[2][5] Preclinical studies have consistently shown that C188-9 can inhibit the growth of HNSCC cells, induce apoptosis, and arrest the cell cycle at the G0/G1 phase.[1] Furthermore, it has been shown to impair the migration and invasion of HNSCC cells in vitro and to enhance their chemosensitivity.[1] In vivo, C188-9 has been shown to prevent the growth of HNSCC tumor xenografts in mice and was found to be well-tolerated with good oral bioavailability.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of C188-9 in HNSCC cell lines.
| Cell Line | Assay Type | C188-9 IC50 (µM) | Reference |
| UM-SCC-17B | pSTAT3 Inhibition (24h) | 10.6 ± 0.7 | [2][3] |
| UM-SCC-17B | Anchorage-dependent Growth (MTT) | 3.2 ± 0.6 | [2] |
| SCC-35 | pSTAT3 Inhibition | ~10.5 - 22.8 | [2] |
| SCC-61 | pSTAT3 Inhibition | ~10.5 - 22.8 | [2] |
| HN30 | pSTAT3 Inhibition | ~10.5 - 22.8 | [2] |
| UM-SCC-17B | Anchorage-independent Growth | ~0.7 - 14.8 | [2] |
| SCC-35 | Anchorage-independent Growth | ~0.7 - 14.8 | [2] |
| SCC-61 | Anchorage-independent Growth | ~0.7 - 14.8 | [2] |
| HN30 | Anchorage-independent Growth | ~0.7 - 14.8 | [2] |
| Parameter | Value | Species | Reference |
| Maximum Tolerated Dose (14 days) | 100 mg/Kg/day | Mice | [2] |
| Oral Bioavailability (10 mg/Kg) | AUC: 12.5 µg-hr/mL | Mice | [6] |
| Intraperitoneal Bioavailability (10 mg/Kg) | AUC: 12.5 µg-hr/mL | Mice | [6] |
| Tumor to Plasma Ratio (1 hr post IP dose) | 2.6 | Mice | [6] |
Signaling Pathway and Mechanism of Action
C188-9 directly targets the STAT3 protein, a latent cytoplasmic transcription factor. Upon activation by upstream kinases such as Janus kinases (JAKs) or Src, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to the promoters of target genes, driving their expression. These genes are critically involved in oncogenic processes. C188-9 disrupts this cascade by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation.
Caption: C188-9 inhibits the STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Cell Viability (MTT) Assay
-
Cell Seeding: HNSCC cells (e.g., UM-SCC-17B) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of C188-9 (e.g., 0.1 to 30 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Lysis: HNSCC cells are treated with C188-9 or vehicle control. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software, and pSTAT3 levels are normalized to total STAT3 or a loading control like GAPDH or β-actin.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice (e.g., 6-8 weeks old) are subcutaneously or orthotopically (e.g., into the tongue) injected with HNSCC cells (e.g., 1.5 x 10^6 UM-SCC-17B cells).[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~15-20 mm³).[2] Mice are then randomized into treatment and control groups.
-
Treatment Administration: C188-9 is administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, 5 days a week).[2] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length × width²)/2.
-
Monitoring and Endpoint: Mice are monitored for signs of toxicity, and body weight is recorded. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tissue Analysis: At the end of the study, tumors are excised, and tissues can be processed for further analysis, such as immunohistochemistry for pSTAT3 or RNA sequencing to assess changes in gene expression.[2]
Caption: Preclinical evaluation workflow for C188-9 in HNSCC.
Conclusion
The preclinical data for C188-9 in head and neck cancer models are robust and encouraging. The compound effectively targets the STAT3 signaling pathway, leading to significant antitumor activity both in vitro and in vivo. Its favorable pharmacokinetic profile further supports its potential for clinical development. Future studies may focus on combination therapies, particularly with standard-of-care treatments like cisplatin (B142131) and radiation, to enhance therapeutic efficacy and overcome potential resistance mechanisms. The detailed experimental protocols provided herein should facilitate further research and validation of C188-9 as a promising therapeutic agent for HNSCC.
References
- 1. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Facebook [cancer.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C188-9: A Technical Guide to the Dual Inhibition of STAT3 and STAT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT1, are critical mediators of cytokine and growth factor signaling. Their aberrant activation is a hallmark of numerous pathologies, most notably cancer, where they contribute to proliferation, survival, metastasis, and immune evasion. C188-9 has emerged as a potent small-molecule inhibitor demonstrating a dual-targeting mechanism against both STAT3 and STAT1. This technical guide provides an in-depth overview of C188-9, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling pathways it modulates.
Introduction
The STAT family of transcription factors plays a pivotal role in cellular signaling, translating extracellular cues into changes in gene expression. Among the seven identified STAT members, STAT3 and STAT1 have been extensively implicated in oncogenesis. Constitutive activation of STAT3 is a frequent event in a wide array of human cancers, promoting the transcription of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.[1][2][3][4] While STAT1 has traditionally been associated with tumor-suppressive and pro-inflammatory functions, recent evidence suggests a more complex, context-dependent role in cancer, with its activation also contributing to radioresistance and aggressive tumor growth in certain contexts.[1][5][6]
The structural homology between STAT proteins, especially within the SH2 domain—the primary site of dimerization and activation—presents a challenge for developing selective inhibitors.[7] C188-9, a binaphthol-sulfonamide-based small molecule, was developed through a hit-to-lead optimization program and has demonstrated potent inhibitory activity against both STAT3 and STAT1.[1] This dual inhibitory profile may offer a therapeutic advantage by simultaneously targeting distinct but often interconnected oncogenic pathways.
Mechanism of Action
C188-9 exerts its inhibitory effect by targeting the Src homology 2 (SH2) domain of STAT3 and STAT1.[1] The SH2 domain is crucial for the activation of STAT proteins. Following phosphorylation of the receptor-associated Janus kinases (JAKs), STAT proteins are recruited to the receptor complex and are themselves phosphorylated on a critical tyrosine residue.[3] This phosphorylation event allows for the reciprocal binding of the SH2 domain of one STAT monomer to the phosphotyrosine of another, leading to the formation of transcriptionally active homodimers or heterodimers.[3] These dimers then translocate to the nucleus to regulate gene expression.[3]
By binding to the phosphotyrosyl peptide binding site within the SH2 domain, C188-9 physically obstructs this dimerization process, thereby preventing the activation and subsequent nuclear translocation of both STAT3 and STAT1.[1] This leads to the downregulation of their target genes.[1][8]
Quantitative Data
The following tables summarize the key quantitative data for C188-9 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of C188-9
| Parameter | Target | Value | Assay Method | Reference |
| Binding Affinity (Kd) | STAT3 | 4.7 ± 0.4 nM | Microscale Thermophoresis | [9] |
| Inhibitory Constant (Ki) | STAT3 | 136 nM | Not Specified | [9] |
| IC50 (pSTAT3 Inhibition) | STAT3 (constitutive, UM-SCC-17B cells) | 10.6 ± 0.7 µM | Western Blot | [1] |
| STAT3 (constitutive, A549 cells) | ~ 4 nM | Not Specified | [10] | |
| STAT3 (G-CSF-induced, AML cell lines) | 4 - 7 µM | Not Specified | [11] | |
| STAT3 (G-CSF-induced, primary AML samples) | 8 - 18 µM | Not Specified | [11] | |
| STAT1 (IFN-γ-induced, Kasumi-1 cells) | 9.5 µM | Western Blot | [1] | |
| STAT1 (G-CSF-induced, Kasumi-1 cells) | 4.1 µM | Western Blot | [1] | |
| STAT1 (constitutive, UM-SCC-17B cells) | 19.1 µM | Western Blot | [1] | |
| STAT1 (constitutive, SCC61 cells) | 28.5 µM | Western Blot | [1] | |
| STAT1 (constitutive, HN30 cells) | 5 µM | Western Blot | [1] | |
| IC50 (Cell Viability) | Huh7 (Hepatoma) | 11.27 µM | Not Specified | [9] |
| PLC/PRF/5 (Hepatoma) | 10.19 µM | Not Specified | [9] | |
| HepG2 (Hepatoma) | 11.83 µM | Not Specified | [9] | |
| UM-SCC-17B (HNSCC) | 3.2 µM | Anchorage-dependent growth assay | [1] | |
| EC50 (Apoptosis Induction) | AML cell lines and primary samples | 6 µM to > 50 µM | FACS (Annexin V) | [8] |
Table 2: In Vivo Efficacy of C188-9
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Nude mice with UM-SCC-17B xenografts | Head and Neck Squamous Cell Carcinoma | 100 mg/kg, intraperitoneal injection, 5 times a week | Prevented tumor xenograft growth | [1] |
| Nude mice with breast cancer CDX models | Breast Cancer | Not Specified | Reduced tumor growth | [12] |
| Thermal burn injury model in mice | Skeletal Muscle Wasting | 50 mg/kg, intraperitoneal injection | Reversed skeletal muscle atrophy and increased grip strength | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 and STAT1 signaling pathways, their inhibition by C188-9, and a typical experimental workflow for characterizing such an inhibitor.
Signaling Pathways
Caption: Canonical STAT3 and STAT1 signaling pathways and the inhibitory action of C188-9.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of a dual STAT3/STAT1 inhibitor like C188-9.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual inhibitory activity of C188-9.
STAT3/STAT1 Phosphorylation Assay (Western Blot)
This protocol is adapted from methodologies described in studies of STAT inhibitors.[14][15][16][17][18]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., UM-SCC-17B, Kasumi-1) in 6-well plates and allow them to adhere overnight.
-
For cytokine-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of C188-9 (e.g., 0.1 to 30 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
For cytokine-induced phosphorylation, stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-γ for STAT1, or G-CSF for STAT3) for 15-30 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT1 (Tyr701), and total STAT1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated STAT protein levels to the total STAT protein levels.
-
Calculate the IC50 value for the inhibition of STAT phosphorylation.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[19][20][21][22][23]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of C188-9 or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for the reduction in cell viability.
-
Binding Affinity Assay (Microscale Thermophoresis - MST)
This protocol is based on a method for determining binding affinity in cell lysates.[24][25]
-
Sample Preparation:
-
Prepare a fluorescently labeled STAT3 or STAT1 protein. Alternatively, use a cell lysate from cells overexpressing a GFP-tagged STAT protein.
-
Prepare a serial dilution of C188-9 in an appropriate buffer.
-
-
MST Measurement:
-
Mix the labeled STAT protein (at a constant concentration) with the different concentrations of C188-9.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein in the presence of varying concentrations of C188-9 using an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the C188-9 concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Conclusion
C188-9 represents a promising therapeutic agent due to its dual inhibitory activity against both STAT3 and STAT1. This comprehensive technical guide has provided key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows relevant to its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of C188-9 and other STAT inhibitors. Further investigation into the in vivo efficacy and safety profile of C188-9 is warranted to advance its clinical development.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling in Cancer [scirp.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tvarditherapeutics.com [tvarditherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
Methodological & Application
Application Note and Protocol: Preparation and Use of C188-9 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction C188-9, also known as TTI-101, is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3][4] Its persistent activation is implicated in numerous cancers and other diseases, making it a key therapeutic target.[5][6] C188-9 specifically targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, thereby preventing STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, which in turn inhibits STAT3-mediated gene expression.[1][6]
This document provides detailed protocols for the preparation of C188-9 stock solutions using Dimethyl Sulfoxide (DMSO) and its application in common cell-based assays.
Compound Information and Properties
A summary of the key physicochemical properties of C188-9 is presented below.
| Property | Value |
| Compound Name | C188-9 (TTI-101) |
| Molecular Formula | C₂₇H₂₁NO₅S[2][7] |
| Molecular Weight | 471.52 g/mol [1][2][8] |
| CAS Number | 432001-19-9[2][7] |
| Appearance | Crystalline solid; Off-white to pale beige/pink powder[7][8][9] |
| Mechanism of Action | Binds to STAT3 SH2 domain (Kᵢ = 136 nM; Kₔ = 4.7 nM)[1] |
Protocol 1: Preparation of C188-9 Stock Solution (10 mM in DMSO)
Accurate preparation of a high-concentration stock solution is crucial for ensuring reproducible experimental results.
Materials
-
C188-9 powder (CAS: 432001-19-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.7%)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Calculations To prepare a 10 mM stock solution, the required mass of C188-9 is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 471.52 g/mol × 1000 mg/g = 4.715 mg
Procedure
-
Weighing: Carefully weigh 4.72 mg of C188-9 powder and transfer it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the C188-9 powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[11][12][13] Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing C188-9 stock solution.
Application Notes
Solubility of C188-9 in DMSO The reported solubility of C188-9 in DMSO varies across different suppliers. It is important to consult the manufacturer's datasheet. However, a high concentration stock is readily achievable.
| Reported Solubility in DMSO | Source |
| 94 mg/mL (~199 mM) | Selleck Chemicals[1] |
| 10 mg/mL (~21 mM) | Cayman Chemical[7] |
| 25 mg/mL (~53 mM) | MedChemExpress[10][9] |
| 100 mg/mL (~212 mM) | Sigma-Aldrich[8] |
Preparation of Working Solutions for Cell Culture For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium to the desired final concentration.
-
Thaw a single-use aliquot of the 10 mM C188-9 stock solution at room temperature.
-
Perform serial dilutions in culture medium to achieve the final working concentrations. It is best practice to perform dilutions in a stepwise manner to prevent precipitation.[12]
-
Crucially, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, and ideally ≤0.1%, to avoid solvent-induced cytotoxicity. [12][14]
-
Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of C188-9 used.
Mechanism of Action: STAT3 Signaling Pathway C188-9 exerts its effect by inhibiting the STAT3 signaling pathway. This pathway is typically activated when cytokines or growth factors bind to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[3][5] JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[15] This phosphorylation event allows STAT3 monomers to form homodimers (or heterodimers with other STAT proteins) via their SH2 domains.[3][5] These dimers then translocate into the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes involved in cell survival and proliferation.[4][16] C188-9 directly binds to the STAT3 SH2 domain, physically blocking the dimerization step and halting the entire downstream signaling cascade.[1][6]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of C188-9.
Experimental Protocols
The following are example protocols for assays commonly used to validate the activity of C188-9.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to measure the inhibitory effect of C188-9 on STAT3 phosphorylation (p-STAT3) in a cellular context.
Procedure
-
Cell Seeding: Seed cells (e.g., UM-SCC-17B, Huh7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1][17] Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of C188-9 (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).[1][18] If studying acute inhibition, a shorter pre-treatment (e.g., 1-4 hours) followed by stimulation with a known STAT3 activator (like IL-6 or G-CSF) may be appropriate.[7]
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[19]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of C188-9 in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of C188-9 (e.g., 0 to 50 µM).[1][7] Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of C188-9 that inhibits cell viability by 50%).
Reported In Vitro Efficacy of C188-9 The effective concentration of C188-9 varies depending on the cell line and assay duration.
| Cell Line | Assay Type | Efficacy (IC₅₀ / EC₅₀) | Reference |
| Huh7 (Hepatoma) | Cell Viability | 11.27 µM | [1][7] |
| PLC/PRF/5 (Hepatoma) | Cell Viability | 11.83 µM | [7] |
| HepG2 (Hepatoma) | Cell Viability | 10.19 µM | [7] |
| AML cell lines | STAT3 Activation | 4 - 7 µM | |
| Primary AML samples | STAT3 Activation | 8 - 18 µM | [10] |
| Primary AML samples | Apoptosis Induction | 6 - >50 µM | |
| MBA-MD-231 (Breast Cancer) | Cell Viability | ~10 µM | [18] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. C188-9 - MedChem Express [bioscience.co.uk]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. STAT3 Inhibitor XIII, C188-9 The Stat3 Inhibitor XIII, C188-9 controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. C188-9|432001-19-9|COA [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocols | Antibodies.com [antibodies.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols for C188-9 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is frequently constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, metastasis, and immune evasion.[1] C188-9 selectively targets the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation, thereby inhibiting STAT3-mediated gene expression.[1][3] These application notes provide a comprehensive overview of the working concentrations of C188-9 and detailed protocols for its use in cell culture experiments.
Data Presentation: Working Concentrations and IC50 Values
The effective concentration of C188-9 can vary depending on the cell line and the specific assay being performed. The following table summarizes the reported working concentrations and half-maximal inhibitory concentration (IC50) values for C188-9 in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Working Concentration | Treatment Duration | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | IC50: 10.6 ± 0.7 µM | 24 hours | [4] |
| Anchorage-Dependent Growth | IC50: 3.2 µM | 48 hours | [4] | ||
| SCC-35 | HNSCC | pSTAT3 Inhibition | IC50: 22.8 ± 6.3 µM | Not Specified | [4] |
| Anchorage-Independent Growth | IC50: 10.8 µM | 72 hours | [4] | ||
| SCC-61 | HNSCC | pSTAT3 Inhibition | IC50: 21.5 ± 7.1 µM | Not Specified | [4] |
| Anchorage-Independent Growth | IC50: 14.8 µM | 72 hours | [4] | ||
| HN30 | HNSCC | pSTAT3 Inhibition | IC50: 10.5 µM | Not Specified | [4] |
| Anchorage-Independent Growth | IC50: 0.7 µM | 72 hours | [4] | ||
| MBA-MD-231 | Breast Cancer | Wound Healing Assay | 1 µM, 3 µM, 10 µM | Not Specified | [3] |
| Cell Viability | 10 µM | Not Specified | [3] | ||
| Patient-Specific Primary Cells (PSPCs) | Breast Cancer | Cell Viability | 1 µM, 10 µM | 48 hours | [3] |
| AML Cell Lines | Acute Myeloid Leukemia (AML) | STAT3 Activation Inhibition | IC50: 4-7 µM | Not Specified | [2][5][6] |
| Apoptosis Induction | EC50: 6 µM to >50 µM | 24 hours | [2][5][6] | ||
| Primary AML Samples | AML | STAT3 Activation Inhibition | IC50: 8-18 µM | Not Specified | [2][6] |
| Hepatoma Cell Lines (Huh7, PLC/PRF/5, HepG2) | Hepatocellular Carcinoma | Cell Viability | 10 µM, 30 µM | 48 hours | [7] |
| C2C12 Myotubes | Murine Myoblast | STAT3 Phosphorylation Inhibition | 10 µM | 24 hours | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK8)
This protocol is designed to assess the effect of C188-9 on the viability and proliferation of cancer cells.
Materials:
-
C188-9 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of C188-9 in complete culture medium from a stock solution. A common concentration range to test is 0.1, 0.3, 1, 3, 10, and 30 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest C188-9 treatment.
-
Incubation: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of C188-9. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4]
-
MTT/CCK8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of C188-9 to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol details the detection of p-STAT3 (Tyr705) levels in cells treated with C188-9 to confirm its inhibitory effect on the STAT3 signaling pathway.[11]
Materials:
-
C188-9 (stock solution in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[12] Treat the cells with various concentrations of C188-9 (e.g., 1, 3, 10, 30 µM) for a specified duration (e.g., 24 hours).[3][4] Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Protein Quantification: Incubate the lysates on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.[13] Determine the protein concentration of the supernatant using a BCA protein assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.
Mandatory Visualizations
STAT3 Signaling Pathway and C188-9 Inhibition
Caption: C188-9 inhibits the STAT3 signaling pathway.
Experimental Workflow for C188-9 Efficacy Testing
Caption: Workflow for evaluating C188-9 in cell culture.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. scispace.com [scispace.com]
- 11. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Detecting p-STAT3 (Tyr705) Inhibition by C188-9 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] The activation of STAT3 is mediated through phosphorylation at the Tyrosine 705 (Tyr705) residue, primarily by Janus kinases (JAKs), which leads to STAT3 dimerization, nuclear translocation, and subsequent regulation of gene expression.[2] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of various diseases, particularly cancer and inflammatory conditions, making it a prime therapeutic target.[2][3]
C188-9 (also known as TTI-101) is a potent, orally bioavailable small-molecule inhibitor of STAT3.[3][4] It functions by specifically targeting the Src homology 2 (SH2) domain of the STAT3 protein.[3] This binding action directly prevents the JAK-mediated phosphorylation of STAT3 at Tyr705, thereby inhibiting its activation and downstream signaling functions.[3][5]
Western blotting is a robust and widely utilized immunoassay to semi-quantitatively measure the levels of specific proteins, such as phosphorylated STAT3 (p-STAT3), in cell or tissue lysates.[1][2] This protocol provides a detailed methodology for assessing the inhibitory efficacy of C188-9 on STAT3 activation by detecting changes in p-STAT3 (Tyr705) levels. By comparing the ratio of phosphorylated STAT3 to total STAT3, researchers can effectively quantify the compound's activity.
C188-9 Mechanism of Action
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the specific point of inhibition by C188-9.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of C188-9.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol.
Table 1: Reagent and Antibody Details
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
|---|---|---|---|---|
| C188-9 | 10 mM in DMSO | 1-30 µM[4] | Selleck Chemicals | S7922 |
| p-STAT3 (Tyr705) (D3A7) XP® Rabbit mAb | 1 mg/mL | 1:1000[1][6] | Cell Signaling Technology | 9145 |
| Total STAT3 (124H6) Mouse mAb | 1 mg/mL | 1:1000[2][7] | Cell Signaling Technology | 9139 |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000[1] | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | As supplied | 1:2000 - 1:10000[1] | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | As supplied | 1:2000 - 1:10000[2] | Cell Signaling Technology | 7076 |
Table 2: Key Experimental Parameters
| Parameter | Description |
|---|---|
| Cell Seeding Density | 1-2 x 10^6 cells per 60 mm dish |
| C188-9 Treatment Time | 24 hours (or as determined by time-course experiment)[4] |
| Protein Loading Amount | 20-40 µg per lane[1] |
| SDS-PAGE Gel Percentage | 8-10% Acrylamide |
| Transfer Membrane | PVDF (Polyvinylidene difluoride) is recommended for stripping[8][9] |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation[1] |
| Secondary Antibody Incubation | 1 hour at room temperature[1] |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of p-STAT3 (Tyr705) following C188-9 treatment.
Experimental Workflow Diagram
Caption: Experimental workflow for p-STAT3 detection after C188-9 treatment.
Cell Culture and Treatment
-
Seed appropriate cells (e.g., cell lines with constitutively active STAT3 like DU145 or HepG2) in 60 mm dishes and grow to 70-80% confluency.[2]
-
Prepare working concentrations of C188-9 from a stock solution (e.g., 10 mM in DMSO). A dose-response experiment (e.g., 0, 1, 3, 10, 30 µM) is recommended.[4]
-
Treat cells with the desired concentrations of C188-9 or vehicle control (DMSO) for a specified time, typically 24 hours.[4]
Cell Lysis and Protein Quantification
Note: Perform all lysis steps on ice with pre-chilled buffers and equipment to preserve protein phosphorylation.[10][11]
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold 1x Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume (e.g., 150-200 µL) of ice-cold phospho-protein lysis buffer. A modified RIPA buffer or NP-40 based buffer is recommended.[12][13][14]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[1][15]
-
Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.[1]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1][15]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into an 8-10% SDS-polyacrylamide gel.[1] Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.[15]
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1] Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[10]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: The next day, wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000-1:10000 in 5% BSA in TBST) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system.[15]
Stripping and Reprobing
To ensure accurate quantification, the same membrane should be probed for total STAT3 and a loading control (e.g., β-actin).[8][15]
-
Stripping: After detecting p-STAT3, wash the membrane in TBST. Submerge the membrane in a stripping buffer.
-
Washing: Wash the membrane extensively (e.g., 2 x 10 minutes in large volumes of TBST) to remove the stripping buffer completely.[16]
-
Re-blocking: Block the membrane again in 5% BSA in TBST for 1 hour at room temperature.[1]
-
Re-probing: Incubate the stripped membrane with the primary antibody for total STAT3 (e.g., 1:1000 dilution) overnight at 4°C. Repeat the secondary antibody incubation and detection steps.
-
Repeat the stripping, re-blocking, and re-probing process for the loading control antibody (e.g., β-actin).
Data Analysis and Interpretation
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 6. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. abcam.com [abcam.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for UM-SCC-17B Xenograft Model with C188-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a significant global health challenge, with aberrant signaling pathways often driving tumor progression and therapeutic resistance.[1][2][3] One such critical pathway is the Signal Transducer and activator of Transcription 3 (STAT3) signaling cascade.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, including HNSCC, where it promotes cell proliferation, survival, and immune evasion.[1][4] Consequently, targeting the STAT3 pathway presents a promising therapeutic strategy.[1][2][5]
C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of STAT3.[6][7][8] It functions by binding to the SH2 domain of STAT3 with high affinity, thereby preventing its phosphorylation, dimerization, and nuclear translocation, which in turn inhibits the transcription of STAT3 target genes.[8][9]
The UM-SCC-17B cell line, derived from a metastatic neck tumor of a patient with laryngeal squamous cell carcinoma, is a widely used model in HNSCC research.[10][11][12][13] This cell line is known to exhibit constitutive activation of STAT3, making it a suitable in vitro and in vivo model to evaluate the efficacy of STAT3 inhibitors.[14] This document provides detailed protocols for establishing a UM-SCC-17B xenograft model and for evaluating the anti-tumor activity of C188-9 in this model.
C188-9 Mechanism of Action in the STAT3 Signaling Pathway
The following diagram illustrates the mechanism by which C188-9 inhibits the STAT3 signaling pathway.
Caption: C188-9 inhibits STAT3 phosphorylation, preventing its activation and downstream signaling.
Experimental Protocols
Cell Culture
The UM-SCC-17B cell line should be maintained in DMEM High Glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For xenograft studies, cells should be harvested during the logarithmic growth phase and confirmed to be free of mycoplasma contamination.[10]
UM-SCC-17B Xenograft Model Establishment
This protocol is adapted from studies demonstrating the efficacy of C188-9 in a UM-SCC-17B xenograft model.[14]
Materials:
-
UM-SCC-17B cells
-
Athymic nude mice (8-10 weeks old, male)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Harvest UM-SCC-17B cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1.5 x 10^7 cells/mL.
-
Anesthetize the mice according to institutional guidelines.
-
Inject 100 µL of the cell suspension (containing 1.5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., ~15-20 mm³), randomize the mice into treatment and control groups.[14]
C188-9 Treatment Protocol
Materials:
-
C188-9 compound
-
Vehicle (e.g., DMSO)
-
Sterile saline or other appropriate diluent
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the C188-9 solution. A dose of 50 mg/kg has been shown to be effective.[14] The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
Prepare the vehicle control solution (e.g., DMSO diluted in sterile saline).
-
Administer C188-9 or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
Injections should be performed five times a week.[14]
-
Monitor tumor growth by measuring tumor volume twice weekly with calipers.[14]
-
Monitor the body weight and overall health of the mice throughout the study to assess for any potential toxicity of the treatment.
Experimental Workflow Diagram
The following diagram outlines the key steps in the UM-SCC-17B xenograft study with C188-9 treatment.
Caption: Workflow for the UM-SCC-17B xenograft model and C188-9 efficacy testing.
Data Presentation
The following tables summarize the quantitative data from a representative study using C188-9 in a UM-SCC-17B xenograft model.[14]
Table 1: In Vivo Efficacy of C188-9 on UM-SCC-17B Xenograft Tumor Growth
| Treatment Group | Dosage | Administration Route | Frequency | Outcome |
| Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 5 times/week | Continued tumor growth |
| C188-9 | 50 mg/kg | Intraperitoneal (i.p.) | 5 times/week | Marked reduction in tumor growth (p=0.027) |
Data adapted from Bharadwaj et al., 2016.[14]
Table 2: Effect of C188-9 on pSTAT3 Levels in UM-SCC-17B Xenograft Tumors
| Treatment Group | Dosage | Change in pSTAT3 Levels |
| C188 | 50 mg/kg | No significant reduction |
| C188-9 | 50 mg/kg | 57% reduction (p=0.017) |
Data adapted from Bharadwaj et al., 2016.[14]
Conclusion
The UM-SCC-17B xenograft model provides a robust platform for evaluating the in vivo efficacy of STAT3 inhibitors like C188-9 in the context of HNSCC. The detailed protocols and expected outcomes presented in these application notes offer a comprehensive guide for researchers aiming to investigate novel therapeutic strategies targeting the STAT3 signaling pathway. The significant anti-tumor activity of C188-9 in this preclinical model underscores its potential as a therapeutic agent for HNSCC.[7][14]
References
- 1. The STAT3 pathway as a therapeutic target in head and neck cancer: Barriers and innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 pathway as a therapeutic target in head and neck cancer: Barriers and innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Facebook [cancer.gov]
- 9. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UM-SCC-17B Squamous Carcinoma Cell Line | SCC075 [merckmillipore.com]
- 11. Cellosaurus cell line UM-SCC-17B (CVCL_7725) [cellosaurus.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C188-9 for Cell Viability Assays in Squamous Carcinoma Cells
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is often overly active in various cancers, including head and neck squamous cell carcinoma (HNSCC).[1][2][3] This constitutive activation promotes tumor cell growth, prevents programmed cell death (apoptosis), and contributes to treatment resistance.[1][2][4] C188-9, also known as TTI-101, is a small-molecule inhibitor that specifically targets STAT3.[5] It works by binding to the SH2 domain of STAT3, which is crucial for its activation, thereby preventing it from carrying out its pro-cancer functions.[5][6] Studies have shown that C188-9 can effectively inhibit the growth of HNSCC cells and make them more susceptible to treatment.[7][8][9]
Principle of C188-9 in Cell Viability Assays
C188-9 is an orally bioavailable, binaphthol-sulfonamide-based inhibitor of STAT3.[5] It specifically targets and binds to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[5][6] This binding action prevents the Janus kinase (JAK)-mediated tyrosine phosphorylation and subsequent activation of STAT3.[5] By inhibiting STAT3 activation, C188-9 blocks the transcription of genes that are essential for cell proliferation, survival, and other cancer-promoting processes.[5][10]
Cell viability assays, such as the MTT or CCK-8 assay, are used to measure the proportion of living cells in a population after treatment with a compound like C188-9. These assays rely on the metabolic activity of viable cells to produce a measurable signal, such as a color change. By treating squamous carcinoma cells with varying concentrations of C188-9, researchers can determine the drug's effectiveness in reducing cell viability and calculate key parameters like the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: IC50 Values of C188-9 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration | Reference |
| UM-SCC-17B | Anchorage-dependent growth | 3.2 | Not Specified | [11] |
| SCC-35 | Anchorage-dependent growth (MTT) | 10.8 ± 0.0 | 72 hrs | [11] |
| SCC-61 | Anchorage-dependent growth (MTT) | 14.8 ± 2.9 | 72 hrs | [11] |
| UM-SCC-17B | pSTAT3 Inhibition | 10.6 ± 0.7 | 24 hrs | [11] |
| SCC-35 | pSTAT3 Inhibition | 22.8 ± 6.3 | Not Specified | [11] |
| SCC-61 | pSTAT3 Inhibition | 21.5 ± 7.1 | Not Specified | [11] |
Table 2: Effects of C188-9 on STAT3 Signaling and Cell Behavior in HNSCC
| Effect | Cell Lines | Observations | Reference |
| Inhibition of pSTAT3 | UM-SCC-17B, SCC-35, SCC-61 | C188-9 reduces the levels of constitutively phosphorylated STAT3. | [11] |
| Inhibition of Cell Growth | HNSCC cell lines | C188-9 significantly inhibits cell proliferation. | [7] |
| Cell Cycle Arrest | HNSCC cell lines | Induces cell cycle arrest at the G0/G1 phase. | [7] |
| Induction of Apoptosis | HNSCC cell lines | Promotes programmed cell death. | [7] |
| Impaired Migration & Invasion | HNSCC cell lines | Reduces the ability of cancer cells to migrate and invade. | [7] |
| Enhanced Chemosensitivity | HNSCC cell lines | Increases the effectiveness of chemotherapy drugs. | [7] |
| Tumor Growth Prevention | UM-SCC-17B Xenografts | C188-9 treatment prevented tumor xenograft growth in nude mice. | [8][11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of C188-9 on the viability of squamous carcinoma cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Squamous carcinoma cell lines (e.g., UM-SCC-17B, SCC-35, SCC-61)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
C188-9 (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the squamous carcinoma cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
-
C188-9 Treatment:
-
Prepare serial dilutions of C188-9 in complete culture medium from the stock solution. A suggested concentration range to test is 0.1, 0.3, 1, 3, 10, and 30 µM.[11][13]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest C188-9 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared C188-9 dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[11][12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the C188-9 concentration to determine the IC50 value.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. The STAT3 pathway as a therapeutic target in head and neck cancer: Barriers and innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of STAT3 expression, signaling and inhibition in feline oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpls.org [wjpls.org]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Anchorage-Independent Growth Assay with C188-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule inhibitor C188-9 in anchorage-independent growth assays. This document is intended for professionals in cancer research and drug development investigating the therapeutic potential of targeting the STAT3 signaling pathway.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. The ability of cells to proliferate without attachment to a solid substrate is a strong indicator of tumorigenic potential. The soft agar (B569324) colony formation assay is the gold standard for assessing anchorage-independent growth in vitro.
C188-9 (also known as TTI-101) is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, metastasis, and immune evasion.[2][3] C188-9 binds with high affinity to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting STAT3-mediated gene transcription.[2][4] By targeting this key oncogenic pathway, C188-9 has been shown to inhibit the anchorage-dependent and -independent growth of various cancer cell lines.[5][6]
This document provides a detailed protocol for performing an anchorage-independent growth assay using C188-9 to evaluate its inhibitory effects on cancer cell colony formation in soft agar.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of C188-9 on anchorage-independent growth in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 for Anchorage-Independent Growth (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | 14.8 | [5] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.7 | [5] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.8 | [5] |
| HN30 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.5 | [5] |
| A549, H1299, H460, H1975, H2228, H358, H23, H522 | Non-Small Cell Lung Cancer (NSCLC) | 0.86 - 11.66 | [6] |
Experimental Protocols
Protocol: Anchorage-Independent Growth (Soft Agar) Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
C188-9 (dissolved in a suitable solvent, e.g., DMSO)[1]
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Noble Agar or Agarose
-
Sterile, cell culture grade water
-
6-well or 35 mm cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microwave
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.005%)
-
Microscope for colony counting
Procedure:
1. Preparation of Agar Solutions:
-
1% Base Agar: Dissolve 1 g of Noble Agar in 100 mL of sterile water and autoclave. Melt in a microwave and cool to 40°C in a water bath before use.[7]
-
0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water and autoclave. Melt in a microwave and cool to 40°C in a water bath before use.[7]
2. Preparation of the Base Layer:
-
Warm 2X complete medium (containing 20% FBS and 2X antibiotics) to 40°C.
-
In a sterile tube, mix equal volumes of the 1% base agar solution and the 2X complete medium to obtain a final concentration of 0.5% agar in 1X complete medium.[7]
-
Quickly dispense 1.5 mL of this mixture into each well of a 6-well plate.[7]
-
Allow the agar to solidify at room temperature for at least 30 minutes.
3. Preparation of the Cell Layer:
-
Harvest and count the cells. A single-cell suspension is crucial for accurate results.
-
Prepare a cell suspension in 1X complete medium at the desired concentration (e.g., 5,000 cells per well).
-
Prepare different concentrations of C188-9 in 2X complete medium. Remember to include a vehicle control (e.g., DMSO).
-
In sterile tubes, mix the cell suspension with the C188-9-containing 2X medium.
-
Add an equal volume of the 0.7% top agar solution (at 40°C) to the cell suspension mixture. The final agar concentration will be approximately 0.35%. Mix gently but quickly to avoid premature solidification.[7]
-
Immediately overlay 1.5 mL of the cell/agar/C188-9 mixture onto the solidified base layer in each well.[7]
4. Incubation:
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-21 days.[8]
-
Feed the cells 1-2 times per week by adding 0.5 mL of complete medium containing the respective concentrations of C188-9 on top of the agar.
5. Staining and Colony Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour.[7]
-
Count the number of colonies in each well using a dissecting microscope. A colony is typically defined as a cluster of 50 or more cells.
Visualizations
Signaling Pathway Diagram
Caption: C188-9 inhibits the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the anchorage-independent growth assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Assessing In Vivo Bioavailability of C188-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is aberrantly activated in a variety of diseases, including cancer and inflammatory conditions, making it a promising therapeutic target.[3][4] C188-9 functions by binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.[5][6][7] Preclinical studies have demonstrated that C188-9 exhibits good oral bioavailability and can be effective in various disease models.[3][5] This document provides detailed application notes and protocols for assessing the in vivo bioavailability of C188-9 in rodent models, a critical step in its preclinical development.
Signaling Pathway of C188-9 Target: STAT3
The STAT3 signaling pathway is a key regulator of cellular processes such as proliferation, survival, and differentiation. Its aberrant activation is implicated in numerous pathologies. C188-9 acts as a direct inhibitor of this pathway.
Caption: C188-9 inhibits the STAT3 signaling pathway.
Quantitative Bioavailability Data of C188-9 (TTI-101) in Rats
The following tables summarize the pharmacokinetic parameters of C188-9 following a single oral gavage administration to sham-operated and chronic kidney disease (CKD) model rats.[1][2] This data is crucial for understanding the absorption, distribution, and elimination profile of the compound.
Table 1: Pharmacokinetic Parameters of C188-9 in Sham-Operated Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t½ (h) |
| 10 | 1,235 ± 210 | 1.0 | 7,890 ± 1,150 | 6.2 |
| 30 | 3,870 ± 560 | 1.0 | 25,400 ± 3,800 | 6.5 |
| 100 | 12,500 ± 1,800 | 1.0 | 85,600 ± 12,100 | 6.8 |
Data are presented as mean ± SE.
Table 2: Pharmacokinetic Parameters of C188-9 in CKD Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t½ (h) |
| 10 | 1,190 ± 180 | 1.0 | 7,550 ± 1,050 | 6.0 |
| 30 | 3,980 ± 610 | 1.0 | 26,100 ± 4,100 | 10.0 |
| 100 | 13,100 ± 2,100 | 1.0 | 89,900 ± 13,500 | 9.8 |
Data are presented as mean ± SE.
Experimental Protocols
Formulation of C188-9 for Oral Administration
A critical step for oral bioavailability studies is the appropriate formulation of the compound to ensure its solubility and stability for administration.
Materials:
-
C188-9 (TTI-101) powder
-
Labrasol®
-
PEG-400
-
Sonicator
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of C188-9 powder.
-
For a 40 mg/mL solution, mix 500 mg of C188-9 with 7.5 mL of Labrasol®.[1]
-
Sonicate the mixture for 1 minute to aid in dissolution.[1]
-
Add 5.0 mL of PEG-400 to the mixture.[1]
-
Sonicate the final mixture for 5 minutes to ensure a homogenous solution.[1]
-
The final concentration of C188-9 will be 40 mg/mL.[1] Prepare fresh on the day of the experiment.
In Vivo Oral Bioavailability Study Workflow
The following diagram outlines the key steps in a typical in vivo oral bioavailability study for C188-9.
Caption: Workflow for an in vivo oral bioavailability study.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for precise oral administration of compounds in preclinical studies.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats)
-
Syringe
-
C188-9 formulation
Protocol:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Draw the calculated volume of the C188-9 formulation into the syringe attached to the gavage needle.
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, advancing it along the hard palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol for Blood Collection and Plasma Processing
Serial blood sampling is essential for determining the pharmacokinetic profile of C188-9.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Syringes with appropriate gauge needles or capillary tubes
-
Centrifuge
Protocol:
-
At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).[2]
-
Immediately transfer the blood into the anticoagulant-containing microcentrifuge tubes.
-
Gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
Protocol for LC-MS/MS Analysis of C188-9 in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like C188-9 in biological matrices.
Materials:
-
LC-MS/MS system
-
Appropriate C18 column
-
Formic acid
-
Water (LC-MS grade)
-
Internal standard (if available)
-
Plasma samples, calibration standards, and quality control samples
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile (containing internal standard, if used) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (General Example):
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from low to high organic phase to elute C188-9.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for C188-9 and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of C188-9 to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of C188-9 in the unknown plasma samples.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to assess the in vivo bioavailability of the STAT3 inhibitor C188-9. Accurate determination of pharmacokinetic parameters is essential for understanding the drug's behavior in a biological system and for designing effective dosing regimens in subsequent efficacy studies. The provided methodologies can be adapted and optimized based on specific experimental needs and available resources.
References
- 1. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Biologic activity of the novel small molecule STAT3 inhibitor LLL12 against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C188-9 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous cancers.[1] Its activation promotes uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and the expression of genes associated with chemoresistance.[2] C188-9 (also known as TTI-101) is a potent, orally bioavailable small-molecule inhibitor that specifically targets the STAT3 SH2 domain, preventing its phosphorylation and subsequent activation.[3][4] By inhibiting STAT3, C188-9 can suppress the transcription of key downstream target genes like c-Myc, Cyclin D1, Bcl-2, Bcl-xL, Mcl-1, and Survivin, thereby inhibiting tumor cell growth and inducing apoptosis.[5][6]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of C188-9 in combination with standard-of-care chemotherapeutic agents and radiotherapy. The provided protocols are intended to serve as a detailed framework for researchers in the field of oncology drug development.
Key Signaling Pathway: STAT3 Inhibition by C188-9
The diagram below illustrates the central role of STAT3 in promoting cancer cell survival and proliferation and how C188-9 intervenes in this pathway.
In Vitro Combination Studies
Experimental Design for Synergy Assessment
The primary goal of in vitro combination studies is to determine whether the interaction between C188-9 and another therapeutic agent is synergistic, additive, or antagonistic. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach for this analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
A fixed-ratio experimental design is recommended for these studies. This involves determining the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually and then testing combinations of the two drugs at a constant molar ratio of their respective IC50 values.
Protocol 1: Cell Viability Assay (MTT Assay) for Combination Synergy
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of C188-9 in combination with another chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
C188-9
-
Combination drug (e.g., Paclitaxel, Cisplatin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of C188-9 and the combination drug separately in culture medium.
-
Treat cells with a range of concentrations for each drug to determine the IC50 value after a specified incubation period (e.g., 48 or 72 hours).
-
-
Combination Treatment (Fixed-Ratio):
-
Based on the determined IC50 values, prepare serial dilutions of both drugs individually and in combination at a fixed molar ratio (e.g., IC50 of C188-9 : IC50 of Drug X).
-
Treat the cells with C188-9 alone, the combination drug alone, and the fixed-ratio combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the same duration as the single-agent treatment (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
Data Presentation:
| Treatment Group | Drug Concentrations (µM) | Cell Viability (%) | Combination Index (CI) at Fa 0.5 |
| Vehicle Control | 0 | 100 | - |
| C188-9 | [Concentration 1] | [Value] | - |
| [Concentration 2] | [Value] | - | |
| ... | ... | - | |
| Drug X | [Concentration 1] | [Value] | - |
| [Concentration 2] | [Value] | - | |
| ... | ... | - | |
| C188-9 + Drug X (Fixed Ratio) | [Conc. 1a + Conc. 1b] | [Value] | [CI Value] |
| [Conc. 2a + Conc. 2b] | [Value] | [CI Value] | |
| ... | ... | ... |
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis in cells treated with C188-9 and a combination partner.[7]
Materials:
-
Treated cells from the combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with C188-9 alone, the combination drug alone, and the combination at synergistic concentrations identified from the cell viability assay for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] |
| C188-9 | [Value] | [Value] | [Value] |
| Drug X | [Value] | [Value] | [Value] |
| C188-9 + Drug X | [Value] | [Value] | [Value] |
Protocol 3: Western Blot for p-STAT3 and Downstream Targets
This protocol is for assessing the molecular mechanism of synergy by examining the phosphorylation of STAT3 and the expression of its downstream targets.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-STAT3 Tyr705, total STAT3, c-Myc, Bcl-2, Bax, Survivin, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities and normalize to the loading control.
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | C188-9 (Relative Density) | Drug X (Relative Density) | C188-9 + Drug X (Relative Density) |
| p-STAT3 (Tyr705) | 1.0 | [Value] | [Value] | [Value] |
| Total STAT3 | 1.0 | [Value] | [Value] | [Value] |
| c-Myc | 1.0 | [Value] | [Value] | [Value] |
| Bcl-2 | 1.0 | [Value] | [Value] | [Value] |
| Bax | 1.0 | [Value] | [Value] | [Value] |
| Survivin | 1.0 | [Value] | [Value] | [Value] |
In Vivo Combination Studies
Experimental Design for In Vivo Synergy
A standard four-arm study design is recommended to evaluate the in vivo efficacy of C188-9 in combination with another therapeutic agent.[8] This design allows for the assessment of each agent's individual contribution to the anti-tumor effect and the potential for synergy.
Protocol 4: Xenograft Tumor Model Combination Study
This protocol describes a xenograft mouse model to assess the in vivo efficacy of C188-9 in combination with a chemotherapeutic agent (e.g., Paclitaxel or Cisplatin) or radiotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
C188-9
-
Combination drug or radiation source
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: C188-9 alone
-
Group 3: Combination partner (Drug X or Radiotherapy) alone
-
Group 4: C188-9 + Combination partner
-
-
Dosing and Administration:
-
C188-9: Administer daily by oral gavage at a dose determined from prior studies (e.g., 50-100 mg/kg).[9] A common vehicle for C188-9 is a solution of DMSO, PEG300, Tween80, and water.[3]
-
Chemotherapy (e.g., Paclitaxel or Cisplatin): Administer via an appropriate route (e.g., intraperitoneal or intravenous injection) at a clinically relevant dose and schedule (e.g., once or twice weekly).[10]
-
Radiotherapy: Deliver a specified dose of radiation to the tumor site, often in fractionated doses.[7]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Assess synergy by comparing the anti-tumor effect of the combination therapy to the effects of the individual treatments.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Value] | 0 | [Value] |
| C188-9 | [Value] | [Value] | [Value] |
| Drug X / Radiotherapy | [Value] | [Value] | [Value] |
| C188-9 + Drug X / Radiotherapy | [Value] | [Value] | [Value] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of C188-9 in combination with other anti-cancer therapies. By systematically assessing synergy in vitro and confirming efficacy in vivo, researchers can generate the critical data needed to advance promising combination strategies toward clinical development. The inhibition of the STAT3 pathway by C188-9 holds significant potential for overcoming chemoresistance and enhancing the therapeutic window of existing cancer treatments.
References
- 1. scispace.com [scispace.com]
- 2. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating In Vivo Tumor Biomolecular Changes Following Radiation Therapy Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C188-9 Technical Support Center: Optimizing Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing C188-9 treatment duration for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of C188-9 to induce apoptosis?
A1: The optimal concentration of C188-9 is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range for these studies is between 0.1 µM and 100 µM.[1][2] For example, in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, concentrations ranging from 0.1 to 30 µM have been used.[1] In Acute Myeloid Leukemia (AML) cell lines, the IC50s for inhibiting STAT3 activation are in the range of 4-7 µM, while for primary AML samples, the range is 8-18 µM.[3][4]
Q2: What is the recommended treatment duration for inducing apoptosis with C188-9?
A2: The treatment duration should be optimized for your specific experimental goals and cell line. For apoptosis assays, a common starting point is a 24 to 72-hour treatment period.[5] For studies focusing on the modulation of signaling pathways, shorter time points (e.g., 1, 6, 12, 24 hours) are advisable to capture early signaling events.[5] For instance, in AML cell lines, apoptosis has been quantified after 24 hours of treatment with C188-9.[3][6][7]
Q3: What is the mechanism of action for C188-9-induced apoptosis?
A3: C188-9 is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] It binds to the SH2 domain of STAT3, preventing its phosphorylation and activation.[4][8][9] The inhibition of the STAT3 signaling pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and oncogenes such as c-Myc.[10] Concurrently, it can lead to the upregulation of pro-apoptotic proteins like Bax.[10] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.[10][11]
Q4: In which cancer types has C188-9 been shown to induce apoptosis?
A4: C188-9 has demonstrated the ability to induce apoptosis in a variety of cancer cell lines, including but not limited to:
-
Head and Neck Squamous Cell Carcinoma (HNSCC)[9]
-
Breast Cancer[10]
-
Hepatocellular Carcinoma[10]
-
Non-small-cell lung cancer[10]
-
Pancreatic cancer[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed | Sub-optimal Concentration: The concentration of C188-9 may be too low for your cell line. | Perform a dose-response curve to identify the appropriate concentration range (e.g., 0.1 µM to 100 µM).[5] |
| Incorrect Treatment Duration: The treatment time may be too short to induce a significant biological effect. | Extend the treatment duration (e.g., 48 or 72 hours) and perform a time-course experiment.[5] | |
| Cell Line Resistance: Your cell line may be inherently resistant to C188-9. | Consider investigating the baseline expression and activation levels of STAT3 in your cell line. | |
| Compound Instability: Improper storage or handling may have compromised the compound's activity. | Ensure C188-9 is stored correctly (e.g., powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year) and handle it according to the manufacturer's instructions.[6] | |
| High background in apoptosis assays | Non-specific Staining: This can occur in flow cytometry-based assays like Annexin V. | Ensure cells are handled gently during harvesting and staining to maintain membrane integrity. Use appropriate controls, including unstained cells and single-stain controls.[12] |
| Necrotic Cell Population: High concentrations of C188-9 or prolonged treatment can lead to necrosis, which can interfere with apoptosis detection. | Use a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.[13] Consider using a lower concentration of C188-9. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Inaccurate Reagent Preparation: Errors in the preparation of C188-9 stock solutions or assay reagents. | Prepare fresh stock solutions of C188-9 in a suitable solvent like DMSO.[1][6] Carefully follow the protocols for all assay reagents. |
Quantitative Data Summary
Table 1: C188-9 Concentration Ranges for Apoptosis Induction
| Cell Type | Effective Concentration Range | IC50 / EC50 | Reference(s) |
| Acute Myeloid Leukemia (AML) | 0.3 - 100 µM | 6 - >50 µM (EC50 for apoptosis) | [3][7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.1 - 30 µM | ~10.6 µM (IC50 for pSTAT3 reduction) | [1][2] |
| Breast Cancer | 0.5 - 10 µM | Not specified | [10] |
| Hepatoma (HepG2, Huh7, PLC/PRF/5) | Not specified | 10.19 - 11.83 µM (IC50 for viability) | [4] |
Table 2: Recommended C188-9 Treatment Durations
| Experimental Goal | Recommended Duration | Reference(s) |
| Apoptosis Assays | 24 - 72 hours | [5] |
| Signaling Pathway Analysis | 1, 6, 12, 24 hours | [5] |
| Cell Viability (MTT) Assays | 24, 48, 72 hours | [5] |
Experimental Protocols
Annexin V Apoptosis Assay by Flow Cytometry
This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of C188-9 and a vehicle control (e.g., DMSO) for the determined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method like scraping or a mild trypsin-EDTA treatment.
-
Combine the supernatant and the detached cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of mid-stage apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with a range of C188-9 concentrations and a vehicle control for the desired duration.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Reagent) to each well.
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Western Blot for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis regulatory proteins.
-
Cell Lysis and Protein Quantification:
-
After treatment with C188-9, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech.illinois.edu [biotech.illinois.edu]
TTI-101 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of TTI-101, a first-in-class, orally bioavailable STAT3 inhibitor. The following resources are designed to address common questions and provide detailed experimental protocols to ensure the accurate interpretation of research results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TTI-101?
A1: TTI-101 is a small molecule inhibitor that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It competitively binds to the SH2 domain of STAT3, a crucial step for its activation.[1][4] This binding prevents the phosphorylation of STAT3 at the tyrosine 705 residue (pY705), thereby inhibiting its dimerization, nuclear translocation, and subsequent transcriptional activity of target genes involved in cancer cell survival, proliferation, and immune evasion.[1][2][5]
Q2: What is known about the selectivity and off-target profile of TTI-101?
A2: TTI-101 is reported to be a highly selective inhibitor of STAT3.[3][6] Preclinical studies have indicated that it does not inhibit upstream kinases in the STAT3 signaling pathway, such as Janus kinases (JAKs) or Src kinases.[7][8] Furthermore, studies have shown that TTI-101 does not induce mitochondrial dysfunction or STAT3 aggregation, which have been observed with other STAT3 inhibitors.[1][9] However, a comprehensive, publicly available kinome scan profiling TTI-101 against a broad panel of kinases has not been identified in the current literature. Therefore, while highly selective, researchers should consider performing their own off-target assessments in their specific experimental systems.
Q3: What are the most common adverse events observed with TTI-101 in clinical trials?
A3: In a phase I clinical trial involving patients with advanced solid tumors, TTI-101 was generally well-tolerated.[2][10][11] The most frequently reported treatment-related adverse events were diarrhea, fatigue, and nausea, which were mostly mild to moderate in severity (Grade 1/2).[2][10] No dose-limiting toxicities were observed at the recommended phase II dose.[10][11]
Q4: How can I experimentally determine if an observed phenotype in my cancer cell line is due to an off-target effect of TTI-101?
A4: To determine if an observed cellular effect is due to off-target activity of TTI-101, a combination of experimental approaches is recommended. A primary method is to use a rescue experiment with a constitutively active form of STAT3. If the phenotype induced by TTI-101 can be reversed by expressing a form of STAT3 that is not dependent on the upstream signaling that TTI-101 blocks, it provides strong evidence that the effect is on-target. Additionally, using siRNA or shRNA to knock down STAT3 expression should phenocopy the effects of TTI-101 treatment if the inhibitor is acting on-target. Any divergence in the phenotypes would suggest potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype upon TTI-101 treatment. | 1. Off-target effects: TTI-101 may be interacting with other cellular proteins besides STAT3 in your specific cell line. 2. Cell line-specific signaling: The cellular context and the intricate network of signaling pathways can lead to varied responses. | 1. Perform a STAT3 rescue experiment or use STAT3 knockdown to confirm the phenotype is STAT3-dependent. 2. Conduct an in vitro kinase profiling assay to assess TTI-101's activity against a panel of kinases. 3. Characterize the baseline STAT3 activity and the expression of key upstream and downstream signaling molecules in your cell line. |
| Observed toxicity at concentrations expected to be specific for STAT3 inhibition. | 1. Potent on-target toxicity: Complete inhibition of STAT3 signaling may be inherently toxic to the specific cancer cell line. 2. Off-target toxicity: The observed cell death may be due to the inhibition of an unknown, essential protein. | 1. Perform a dose-response curve and correlate the level of apoptosis with the inhibition of STAT3 phosphorylation (pY705). 2. Utilize a Cellular Thermal Shift Assay (CETSA) to identify other potential protein targets of TTI-101 within the cell. |
| Lack of TTI-101 efficacy in a cancer cell line with known STAT3 activation. | 1. Drug efflux: The cancer cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of TTI-101. 2. STAT3-independent survival pathways: The cancer cells may have redundant survival pathways that compensate for STAT3 inhibition. | 1. Measure the intracellular concentration of TTI-101 using techniques like LC-MS/MS. 2. Investigate the activation status of other key survival pathways (e.g., PI3K/AKT, MAPK/ERK) and consider combination therapies. |
Quantitative Data
While a comprehensive public database of TTI-101's off-target interactions is not available, the following table summarizes its known binding affinity and inhibitory concentrations against its primary target, STAT3.
| Target | Parameter | Value | Reference |
| STAT3 | Kd (dissociation constant) | 4.7 nM | [8][12] |
| STAT3 (phosphotyrosyl peptide binding) | Ki (inhibition constant) | 136 nM | [8] |
| STAT3 activation in AML cells | IC50 | 8-18 µM | [12] |
| Hepatoma cell viability (HepG2, Huh7, PLC/PRF/5) | IC50 | 10.19 - 11.83 µM | [13] |
| Cervical cancer cell viability (HeLa, 48h) | IC50 | 18.7 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of TTI-101 against a panel of protein kinases to identify potential off-target interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of TTI-101 against a selection of protein kinases.
Materials:
-
TTI-101 stock solution (e.g., 10 mM in DMSO)
-
Recombinant protein kinases of interest
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of TTI-101 in DMSO.
-
Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted TTI-101 or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Add 10 µL of a 2x kinase/substrate solution (containing the purified kinase and its specific peptide substrate) to each well.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of TTI-101 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the TTI-101 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the engagement of a compound with its target protein in a cellular context.
Objective: To determine if TTI-101 binds to and stabilizes STAT3 or other potential off-target proteins in intact cancer cells.
Materials:
-
Cancer cell line of interest
-
TTI-101
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against STAT3 and other potential targets
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with TTI-101 at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (STAT3 and potential off-targets) at each temperature point by Western blotting.
-
-
Data Interpretation:
-
Binding of TTI-101 to a protein is expected to increase its thermal stability, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This will be visible as a shift in the melting curve of the protein.
-
Visualizations
Caption: TTI-101 inhibits the STAT3 signaling pathway.
Caption: Workflow for identifying TTI-101 off-target effects.
References
- 1. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. TTI-101 targets STAT3/c-Myc signaling pathway to suppress cervical cancer progression: an integrated experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novacurabioai.com [novacurabioai.com]
- 7. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tvarditherapeutics.com [tvarditherapeutics.com]
- 10. onclive.com [onclive.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
C188-9 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the STAT3 inhibitor, C188-9. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of C188-9 in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store C188-9 powder?
A1: C188-9 as a solid powder should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2] For optimal stability, it is also recommended to store the powder under a nitrogen atmosphere.[3]
Q2: What is the recommended solvent for preparing C188-9 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of C188-9.[1][2][3] It is also soluble in dimethylformamide (DMF).[2]
Q3: How should I store C188-9 stock solutions?
A3: Aliquot your C188-9 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are typically stable for up to one year.[1][3] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1]
Q4: My C188-9 precipitated out of my aqueous buffer. What should I do?
A4: Precipitation in aqueous solutions is a common issue with hydrophobic molecules like C188-9. Here are a few troubleshooting steps:
-
Lower the final concentration: You may have exceeded the aqueous solubility of C188-9.
-
Increase the DMSO concentration: A final DMSO concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.
-
Use a co-solvent system: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][3]
-
Sonication: Gentle sonication can help to redissolve the compound.[3]
Q5: What are the known degradation pathways for C188-9?
A5: While specific degradation studies on C188-9 are not extensively published, based on its chemical structure which contains a sulfonamide and a binaphthol moiety, potential degradation pathways include photodegradation and hydrolysis. Sulfonamides are known to be susceptible to photodegradation, especially in aqueous solutions under UV light. The binaphthol structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
Stability and Storage Conditions
The stability of C188-9 is critical for obtaining reproducible experimental results. The following tables summarize the recommended storage conditions and solubility data.
Table 1: Storage Conditions for C188-9
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years[1] | Store under nitrogen for best results.[3] |
| In Solvent (DMSO) | -80°C | 1 year[1][3] | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month[1] | For short-term storage. |
Table 2: Solubility of C188-9
| Solvent | Concentration | Molarity | Notes |
| DMSO | ~60-94 mg/mL[1][3] | ~127-199 mM[1][3] | Sonication and warming to 50°C can aid dissolution.[1][3] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| DMF | 10 mg/mL[2] | ~21.2 mM | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] | ~0.34 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 6 mg/mL[3] | ~12.7 mM | For in vivo formulations.[3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of C188-9.
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Degradation of C188-9 stock solution due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions from powder and aliquot them for single use. Store at -80°C.
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: Ensure the powder is fully dissolved. Gentle warming and sonication may be necessary. Confirm the concentration using spectrophotometry if possible.
Issue 2: Low or no activity of the inhibitor in a cell-based assay.
-
Possible Cause: The compound has precipitated out of the cell culture medium.
-
Solution: Visually inspect the wells for any precipitate. Lower the final concentration of C188-9 or increase the final DMSO concentration (while ensuring it is not toxic to the cells and including a vehicle control).
-
Possible Cause: The specific cell line is not sensitive to STAT3 inhibition.
-
Solution: Confirm that STAT3 is activated in your cell line (e.g., by Western blot for phosphorylated STAT3).
Issue 3: Unexpected off-target effects.
-
Possible Cause: The concentration of C188-9 used is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for STAT3 inhibition with minimal off-target effects.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is causing cellular stress.
-
Solution: Ensure the final solvent concentration is consistent across all experimental conditions and include a vehicle-only control.
Experimental Protocols
Protocol 1: Preparation of C188-9 Stock Solution
-
Allow the vial of C188-9 powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your specific weight of C188-9, MW: 471.52 g/mol ).
-
Vortex the solution and use gentle warming (e.g., 37°C water bath) or sonication to ensure the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Visualizations
Caption: C188-9 inhibits the STAT3 signaling pathway.
Caption: Recommended workflow for using C188-9.
Caption: Troubleshooting decision tree for C188-9.
References
troubleshooting inconsistent C188-9 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the STAT3 inhibitor, C188-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of C188-9?
A1: C188-9 is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It binds to the SH2 domain of STAT3 with high affinity, which is crucial for STAT3's function.[1][2] This binding prevents the phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its activation. By inhibiting STAT3 phosphorylation, C188-9 blocks its dimerization, nuclear translocation, and subsequent regulation of gene expression.[3]
Q2: What is the recommended solvent and storage for C188-9?
A2: C188-9 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least three years. Stock solutions in DMSO should be stored at -80°C for up to one year and at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. When preparing stock solutions, use fresh, anhydrous DMSO as moisture can reduce the solubility of C188-9.[1]
Q3: What are the known off-target effects of C188-9?
A3: While C188-9 is a potent STAT3 inhibitor, some studies have shown that it can also inhibit STAT1 phosphorylation, suggesting a potential for off-target effects on the STAT1 signaling pathway.[4][5] This dual inhibition should be considered when interpreting experimental results, as it may contribute to the observed biological effects.
Q4: Why do I see variability in the effectiveness of C188-9 between different cell lines?
A4: The cellular context plays a significant role in the response to STAT3 inhibition. The level of constitutively active STAT3, the presence of specific STAT3 mutations, and the activity of upstream and parallel signaling pathways can all influence a cell line's sensitivity to C188-9.[6][7] Additionally, patient-derived primary cells have shown varied responses to C188-9, highlighting the inherent biological diversity that can lead to inconsistent results.[7]
Troubleshooting Guides
Inconsistent Western Blot Results for p-STAT3 Inhibition
Q: I am not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels after treating my cells with C188-9. What could be the issue?
A: Several factors could contribute to this issue. Here is a troubleshooting guide to help you identify the potential cause:
| Potential Cause | Troubleshooting Steps |
| C188-9 Degradation or Inactivity | Ensure your C188-9 stock solution is fresh and has been stored correctly at -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment. |
| Suboptimal C188-9 Concentration | The optimal concentration of C188-9 can vary significantly between cell lines. Perform a dose-response experiment to determine the IC50 for p-STAT3 inhibition in your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM). |
| Inappropriate Incubation Time | The kinetics of p-STAT3 inhibition can vary. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal p-STAT3 inhibition. |
| High Basal STAT3 Activation | Cell lines with very high levels of constitutively active STAT3 may require higher concentrations of C188-9 or longer incubation times to see a significant reduction in p-STAT3. |
| Technical Issues with Western Blotting | Ensure proper protein extraction with phosphatase inhibitors to preserve the phosphorylation status of STAT3. Use a validated p-STAT3 antibody and optimize antibody concentrations. Include a positive control (e.g., cells stimulated with a known STAT3 activator like IL-6) and a negative control (untreated cells) on your blot.[8][9] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to STAT3 inhibitors. This could be due to mutations in STAT3 or compensatory signaling pathways.[6] Consider using a different STAT3 inhibitor or combining C188-9 with other agents. |
Experimental Workflow for Troubleshooting Western Blots
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
Variable Cell Viability Assay Results
Q: My cell viability assay results with C188-9 are not consistent. What are the possible reasons?
A: Inconsistent cell viability results can stem from several experimental variables. Below is a guide to help you troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| C188-9 Solubility and Stability | C188-9 has limited solubility in aqueous solutions.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Visually inspect the medium for any precipitate after adding C188-9. The stability of C188-9 in cell culture media over long incubation periods can also be a factor.[10] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you are seeding a consistent number of cells in each well and that the cells are evenly distributed. |
| Assay Type and Timing | The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results. Metabolic assays like MTT measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity (e.g., trypan blue) or apoptosis (e.g., caspase activity). The timing of the assay is also critical; the effect of C188-9 on cell viability may not be apparent at early time points. |
| Cell Line Characteristics | As mentioned earlier, different cell lines exhibit varying sensitivities to C188-9. The doubling time of your cells can also affect the outcome of viability assays. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
STAT3 Signaling Pathway
Caption: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of C188-9.
Quantitative Data Summary
The following table summarizes the reported IC50 values for C188-9 in various cancer cell lines. Note that experimental conditions such as incubation time and assay type can influence these values.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | p-STAT3 Inhibition | 10.6 ± 0.7 | [4] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Anchorage-dependent growth | 3.2 | [4] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma | p-STAT3 Inhibition | ~10.5-22.8 | [4] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma | p-STAT3 Inhibition | ~10.5-22.8 | [4] |
| HN30 | Head and Neck Squamous Cell Carcinoma | p-STAT3 Inhibition | ~10.5-22.8 | [4] |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | 11.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 10.19 | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Cell Viability | 11.83 | [2] |
| AML cell lines | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 4-7 | [11] |
| Primary AML samples | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 8-18 | [11] |
Experimental Protocols
Western Blotting for p-STAT3 and Total STAT3
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of C188-9 or vehicle control (DMSO) for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of C188-9. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Immunoprecipitation of STAT3
-
Cell Lysis: Lyse C188-9-treated and control cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-STAT3 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against STAT3 or other proteins of interest to study protein-protein interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
how to minimize C188-9 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing C188-9 (also known as TTI-101) toxicity in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is C188-9 and what is its mechanism of action?
A1: C188-9 is an orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by specifically targeting the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1][3][4] This binding prevents the Janus kinase (JAK)-mediated phosphorylation and subsequent activation of STAT3, which in turn inhibits its nuclear translocation and regulation of gene expression.[1] STAT3 is a key signaling protein involved in cell proliferation, survival, and differentiation, and its constitutive activation is observed in many cancers.[1][5]
Q2: What is the general toxicity profile of C188-9 in animal studies?
A2: Preclinical studies have generally shown that C188-9 is well-tolerated in mice and has a favorable safety profile.[4] For instance, one study noted no observed clinical, anatomical, histological, or laboratory abnormalities in rats administered daily doses of up to 200 mg/kg/day for 28 days. In mouse models, doses of 12.5 mg/kg and 100 mg/kg have been used without reported overt toxicity. Another study in a mouse model of thermal burn injury used an intraperitoneal injection of 50 mg/kg of C188-9 and reported therapeutic benefits without mentioning adverse effects.[6] However, as with any experimental compound, toxicity can be dose-dependent and may vary based on the animal model, administration route, and experimental conditions.
Q3: What are potential on-target and off-target toxicities of STAT3 inhibition?
A3: While C188-9 is designed to be a specific STAT3 inhibitor, it's important to consider potential toxicities arising from its mechanism of action and potential off-target effects.
-
On-Target Toxicity: Since STAT3 plays a role in normal physiological processes, including immune responses and cell survival, its inhibition could potentially lead to immunosuppression or affect tissues with a high rate of cell turnover.
-
Off-Target Toxicity: Although C188-9 is reported to not inhibit upstream kinases like JAK or Src, comprehensive off-target screening is crucial to fully understand its specificity.[4] Unintended interactions with other cellular proteins could lead to unforeseen toxicities. In some cases, STAT3 inhibitors have been associated with cutaneous reactions in patients.[7]
Q4: How can I minimize the risk of toxicity when starting a new in vivo experiment with C188-9?
A4: To minimize toxicity, a systematic approach is recommended:
-
Dose-Ranging Study: Begin with a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Formulation and Vehicle Control: Ensure the vehicle used to dissolve C188-9 is non-toxic at the administered volume. A common vehicle for C188-9 includes DMSO, PEG300, and Tween80.[4] Always include a vehicle-only control group.
-
Close Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Start with Lower Doses: Initiate efficacy studies with doses below the MTD and titrate up as needed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity at previously reported "safe" doses. | - Strain/Species Differences: Toxicity can vary between different mouse or rat strains. - Formulation Issues: Poor solubility or precipitation of C188-9 can lead to acute toxicity. - Administration Error: Incorrect route of administration or dosing volume. | - Conduct a dose-escalation study in your specific animal model. - Prepare fresh formulations for each use and visually inspect for precipitates. - Ensure proper training on administration techniques. |
| Significant weight loss (>15-20%) in the treatment group. | - Systemic Toxicity: The dose may be too high, leading to systemic stress. - Reduced Food/Water Intake: The compound may cause malaise, affecting appetite. | - Reduce the dose of C188-9. - Provide supportive care, such as supplemental nutrition or hydration, if ethically permissible for the study. - Monitor food and water consumption daily. |
| No observable therapeutic effect at non-toxic doses. | - Insufficient Dose: The dose may be too low to achieve therapeutic concentrations in the target tissue. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Target Engagement: The drug may not be reaching and inhibiting STAT3 in the tumor or target tissue effectively. | - Gradually increase the dose while carefully monitoring for toxicity. - Evaluate alternative routes of administration (e.g., intraperitoneal vs. oral). - Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure C188-9 levels and STAT3 inhibition in the target tissue. |
Quantitative Data Summary
The following table summarizes doses of C188-9 used in various animal studies, providing a reference for dose selection.
| Animal Model | Dosage | Administration Route | Observed Outcome/Toxicity | Reference |
| Nude mice with HNSCC xenografts | Not specified, but stated as "well tolerated" | Not specified | Prevented tumor xenograft growth | [4] |
| CD2F1 female mice with C26 tumor cells | 12.5 mg/kg | Intraperitoneal (i.p.) | Increased muscle fiber size | [3][4] |
| Mice with hepatic Pten deletion | 100 mg/kg | Not specified | Reduced hepatic steatosis and development of hepatocellular carcinomas | [3] |
| Rats | Up to 200 mg/kg/day for 28 days | Not specified | No observed clinical, anatomical, histological, or laboratory abnormalities | |
| Nude mice with A549 tumor xenografts | Not specified, but shown to reduce tumor growth | Not specified | Blocked tumor growth and reduced pSTAT3 levels | [8] |
| Mice with thermal burn injury | 50 mg/kg | Intraperitoneal (i.p.) | Reduced skeletal muscle atrophy and increased grip strength | [6] |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of C188-9 in a specific animal model.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as planned for the efficacy studies.
-
Group Allocation: Assign animals to several dose groups (e.g., 25, 50, 100, 200 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended.
-
Formulation: Prepare C188-9 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween80, 45% saline).
-
Administration: Administer C188-9 daily (or as per the planned treatment schedule) via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Monitor food and water intake.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any organ-specific toxicities.
Visualizations
C188-9 Mechanism of Action
Caption: C188-9 inhibits STAT3 phosphorylation, blocking downstream signaling.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for conducting a dose-ranging and MTD study.
Logical Relationship for Troubleshooting Toxicity
Caption: A logical approach to troubleshooting unexpected toxicity.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutaneous toxicities secondary to STAT3 inhibition: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
dealing with C188-9 resistance in HNSCC cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, C188-9, in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is C188-9 and what is its primary target?
A1: C188-9 is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding with high affinity to the SH2 domain of STAT3, which is crucial for its activation via phosphorylation.[2][3] This binding prevents STAT3 from being recruited to signaling complexes with activated tyrosine kinases, thereby inhibiting its phosphorylation at the Tyr705 residue and subsequent activation.[1][4]
Q2: Does C188-9 have off-target effects?
A2: While C188-9 is a potent STAT3 inhibitor, it has also been shown to be effective at targeting STAT1.[5] This is not entirely surprising given the high degree of similarity between the SH2 domains of STAT1 and STAT3.[5] It is important to consider this dual inhibitory activity when interpreting experimental results.
Q3: What are the potential mechanisms of intrinsic resistance to C188-9 in HNSCC cell lines?
A3: Intrinsic resistance to C188-9, or a lack of response from the outset, can be attributed to several factors related to the complexity of STAT3 signaling in HNSCC:
-
Low Basal STAT3 Activation: Some HNSCC cell lines may not exhibit the high levels of constitutive STAT3 activation required for sensitivity to a STAT3 inhibitor.[6]
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the need for STAT3. For instance, activation of the PI3K/AKT/mTOR pathway is common in HNSCC and can promote cell survival independently of STAT3.[7]
-
Mutations in Upstream or Downstream Effectors: Mutations in genes upstream of STAT3 (e.g., EGFR, JAKs) or downstream effector molecules could render the pathway less dependent on STAT3 for its oncogenic functions.
Q4: What are the potential mechanisms of acquired resistance to C188-9?
A4: While specific studies on acquired resistance to C188-9 are limited, mechanisms can be extrapolated from research on resistance to other STAT3 inhibitors and targeted therapies in general:
-
Upregulation of STAT3 or Upstream Activators: Cells may compensate for STAT3 inhibition by increasing the total amount of STAT3 protein or by upregulating the activity of upstream kinases like JAKs or Src.
-
Mutations in the STAT3 SH2 Domain: A mutation in the SH2 domain of STAT3 where C188-9 binds could prevent the inhibitor from effectively targeting the protein.
-
Activation of Bypass Pathways: Similar to intrinsic resistance, cells can develop acquired resistance by upregulating alternative survival pathways, such as the NF-κB or MAPK/ERK pathways, to overcome the inhibition of STAT3 signaling.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[9]
Q5: In which HNSCC cell lines has C188-9 shown efficacy?
A5: C188-9 has demonstrated efficacy in several HNSCC cell lines with constitutively activated STAT3. The table below summarizes some of the reported IC50 values.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| UM-SCC-17B | pSTAT3 Reduction (24 hrs) | 10.6 ± 0.7 | [5] |
| UM-SCC-17B | Anchorage-dependent growth | 3.2 | [5] |
| SCC-35 | pSTAT3 Reduction | ~10.5 - 22.8 | [5] |
| SCC-61 | pSTAT3 Reduction | ~10.5 - 22.8 | [5] |
| HN30 | pSTAT3 Reduction | ~10.5 - 22.8 | [5] |
| UM-SCC-17B | Anchorage-independent growth | 14.8 | [5] |
| SCC-35 | Anchorage-independent growth | 0.7 | [5] |
| SCC-61 | Anchorage-independent growth | 1.0 | [5] |
| HN30 | Anchorage-independent growth | 1.3 | [5] |
Troubleshooting Guide
Issue 1: My HNSCC cell line is not responding to C188-9 treatment.
-
Question: I've treated my HNSCC cells with C188-9 at the recommended concentrations, but I'm not observing a significant decrease in cell viability. What could be the reason?
-
Answer:
-
Confirm STAT3 Activation: First, verify that your HNSCC cell line has constitutively active STAT3. You can do this by performing a Western blot for phosphorylated STAT3 (p-STAT3) at Tyr705. If the basal level of p-STAT3 is low, the cells may not be dependent on this pathway for survival and thus will not be sensitive to C188-9.[6]
-
Dose-Response and Time-Course: The optimal concentration and treatment duration for C188-9 can be cell-line dependent.[6] Perform a dose-response experiment with a wider range of concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Ensure that your C188-9 compound has been stored correctly to maintain its activity.[6]
-
Consider Intrinsic Resistance: As mentioned in the FAQs, your cell line may have intrinsic resistance mechanisms that bypass STAT3 signaling.
-
Issue 2: I am not seeing a decrease in p-STAT3 levels after C188-9 treatment in my Western blot.
-
Question: My Western blot for p-STAT3 (Tyr705) shows no change after treating the cells with C188-9. How can I troubleshoot this?
-
Answer:
-
Optimize Treatment Conditions: As with cell viability, the effect on p-STAT3 levels is dependent on concentration and time. Ensure you have performed a proper dose-response and time-course experiment.
-
Sample Preparation is Critical: Phosphorylation is a transient modification. It is crucial to use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation during sample preparation.[6][10] Keep samples on ice throughout the process.[10]
-
Western Blotting Technique:
-
Protein Load: Phosphorylated proteins are often a small fraction of the total protein. Increase the amount of protein loaded per lane (e.g., 30-50 µg).[6][11]
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background. Use Bovine Serum Albumin (BSA) instead.[10]
-
Antibody Quality: The quality of your primary antibody against p-STAT3 is critical. Ensure it is validated for Western blotting and stored correctly. Consider trying a different antibody clone if problems persist.[12]
-
Positive Control: Include a positive control, such as lysates from cells stimulated with a known STAT3 activator (e.g., IL-6), to ensure your Western blot protocol for p-STAT3 is working correctly.[12]
-
-
Issue 3: I am trying to generate a C188-9 resistant cell line, but the cells die at higher concentrations.
-
Question: I am following a protocol to create a C188-9 resistant HNSCC cell line by gradually increasing the drug concentration, but the cells are not surviving the dose escalation. What should I do?
-
Answer:
-
Incremental Dose Increase: The key to developing resistant cell lines is a slow, stepwise increase in drug concentration.[13] If cells are dying, the concentration jump may be too large. Reduce the fold-increase in concentration at each step (e.g., 1.5-fold instead of 2-fold).
-
Recovery Time: Allow sufficient time for the surviving cells to recover and repopulate after each treatment before proceeding to the next higher concentration.[14]
-
Cryopreserve at Each Stage: It is crucial to freeze down a stock of cells that have become resistant to each concentration.[13][15] This will allow you to go back to a previous stage if the cells at a higher concentration die off.
-
Pulsed Treatment: Instead of continuous exposure, you can try a pulsed treatment approach where the cells are treated for a specific duration (e.g., 48-72 hours) followed by a recovery period in drug-free media.[14]
-
Experimental Protocols
Protocol 1: Determining the IC50 of C188-9 in HNSCC Cell Lines using a Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of C188-9 in culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate responsive range.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of C188-9. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Viability Assay:
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
For a WST-1 assay, add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[14]
Protocol 2: Assessing STAT3 Phosphorylation by Western Blot
-
Cell Treatment: Seed HNSCC cells and treat them with C188-9 at various concentrations and for different durations. Include a vehicle control and a positive control (e.g., IL-6 stimulation) if necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH.
Protocol 3: Generating C188-9 Resistant HNSCC Cell Lines
-
Determine Initial IC50: First, determine the IC50 of C188-9 for the parental HNSCC cell line.
-
Initial Exposure: Treat the parental cells with C188-9 at a concentration equal to or slightly below the IC50.
-
Recovery and Expansion: Once the majority of the cells have died, remove the drug-containing medium and allow the surviving cells to recover and grow to confluency in drug-free medium.
-
Dose Escalation: Once the cells are growing robustly, passage them and re-treat with a slightly higher concentration of C188-9 (e.g., 1.5 to 2-fold increase).
-
Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation over several months.[14]
-
Cryopreservation: At each stage where the cells have adapted to a new concentration, cryopreserve a vial of cells.[15]
-
Confirmation of Resistance: Once the cells can tolerate significantly higher concentrations of C188-9 than the parental cells (e.g., >10-fold increase in IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Visualizations
Caption: STAT3 Signaling Pathway and C188-9 Inhibition.
Caption: Workflow for Developing C188-9 Resistant Cell Lines.
References
- 1. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of triple drug resistant head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. reddit.com [reddit.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving C188-9 Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, C188-9, in vivo.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with C188-9.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation During Formulation | C188-9 has low aqueous solubility. The chosen vehicle may be inappropriate or the preparation method may be incorrect. | - Ensure you are using a recommended formulation. A common formulation involves dissolving C188-9 in DMSO first, then adding PEG300 and Tween 80 before finally adding saline or ddH2O.[1][2] - Prepare the formulation fresh before each use.[1] - Sonication or gentle warming (e.g., 50°C water bath) can aid in dissolution, especially for the initial stock in DMSO.[1] - When preparing, add solvents sequentially and ensure the solution is clear before adding the next component.[2] - If precipitation occurs upon addition of the aqueous component, try reducing the final concentration of C188-9 or increasing the proportion of co-solvents (PEG300, Tween 80). |
| Lack of In Vivo Efficacy | Suboptimal drug exposure at the target site. This could be due to issues with administration, dosage, or formulation. | - Verify Administration Technique: For oral gavage, ensure proper placement of the gavage needle to avoid administration into the lungs.[3] For intraperitoneal (IP) injections, inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or other organs.[4][5][6] - Review Dosage: Dosages in published studies vary (e.g., 12.5 mg/kg, 50 mg/kg, 100 mg/kg).[7][8][9] The optimal dose will depend on the animal model and disease context. Consider a dose-response study to determine the most effective dose for your model. - Evaluate Formulation and Bioavailability: C188-9 has good oral bioavailability.[1][8] However, if using a custom formulation, its ability to deliver the compound effectively may be a factor. Stick to validated formulation protocols where possible.[1][2] |
| Observed Toxicity or Adverse Effects | The dose may be too high, the formulation may have inherent toxicity, or the administration may have caused injury. | - Monitor Animal Health: Closely monitor mice for signs of distress, such as weight loss, lethargy, or labored breathing, especially after administration.[7][10] - Reduce Dosage: If toxicity is observed, consider reducing the dose or the frequency of administration. - Vehicle Control: Always include a vehicle-only control group to distinguish between compound-related toxicity and vehicle-related effects. The vehicle itself (e.g., high concentrations of DMSO) can cause adverse reactions. - Refine Administration Technique: Improper oral gavage can cause esophageal or stomach perforation, and incorrect IP injection can damage internal organs.[3][6] Ensure proper training and technique. |
| Variability in Experimental Results | Inconsistent formulation preparation, administration technique, or animal-to-animal variation. | - Standardize Protocols: Ensure all experimental procedures, from formulation preparation to administration, are standardized and performed consistently. - Homogenize Formulations: If C188-9 is in a suspension, ensure it is well-mixed before each administration to provide a consistent dose. - Animal Characteristics: Use animals of the same age, sex, and strain to minimize biological variability.[11] |
Frequently Asked Questions (FAQs)
1. What is the recommended formulation for in vivo delivery of C188-9?
A commonly used and effective formulation for C188-9 involves a multi-step process to ensure solubility and stability for administration. One such protocol is to first dissolve C188-9 in DMSO to create a stock solution.[1][2] Then, for the working solution, this DMSO stock is mixed with PEG300, followed by the addition of Tween 80. Finally, saline or ddH2O is added to reach the desired final concentration.[1][2] It is crucial to prepare this solution fresh before use.[1]
2. What is the recommended dosage for C188-9 in mice?
The optimal dosage of C188-9 can vary depending on the mouse model and the disease being studied. Published studies have reported a range of effective doses. For example, in a model of thermal burn-induced muscle wasting, a dose of 50 mg/kg administered intraperitoneally was shown to be effective.[7][12] In cancer xenograft models, doses of 50 mg/kg/day have been used to reduce tumor growth.[8] Other studies have utilized doses of 12.5 mg/kg and 100 mg/kg for different indications.[9] It is advisable to consult the relevant literature for your specific model and consider conducting a dose-finding study.
3. Should I administer C188-9 via oral gavage or intraperitoneal injection?
C188-9 has been shown to have good oral bioavailability, making oral gavage a viable and often preferred route of administration.[1][8] However, intraperitoneal (IP) injection is also a commonly used and effective method.[1][7] The choice between the two may depend on the experimental design, the desired pharmacokinetic profile, and the researcher's experience with the techniques. Oral gavage requires skill to avoid accidental administration into the trachea, while IP injection carries a risk of injuring abdominal organs if not performed correctly.[3][6]
4. What is the mechanism of action of C188-9?
C188-9 is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[9] It functions by binding with high affinity to the SH2 domain of STAT3, which is crucial for its activation.[1][13] This binding prevents the phosphorylation of STAT3 at Tyr705, a key step in its activation cascade.[8] By inhibiting STAT3 phosphorylation, C188-9 blocks its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and apoptosis.[8][10]
5. What are the known downstream effects of C188-9 treatment in vivo?
In vivo, C188-9 treatment has been shown to reduce the levels of phosphorylated STAT3 (pSTAT3) in tumor tissues.[8] This leads to the modulation of STAT3-regulated genes involved in oncogenesis.[2][8] For instance, it can lead to the downregulation of proliferation-related genes like c-Myc and an increase in the pro-apoptotic Bax/Bcl2 ratio.[10] In some models, C188-9 has also been found to inhibit STAT1 signaling.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo use of C188-9.
Table 1: In Vivo Efficacy of C188-9 in Mouse Models
| Model | Dose and Administration Route | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | 50 mg/kg/day, route not specified | Markedly reduced tumor growth | [8] |
| Thermal Burn-Induced Muscle Wasting | 50 mg/kg, IP injection | Reversed skeletal muscle atrophy and increased grip strength | [7][12] |
| Breast Cancer CDX Model | Concentration and route not specified | Reduced tumor growth | [10] |
| Lewis Lung Carcinoma (Cancer Cachexia) | 12.5 mg/kg, route not specified | Increased muscle fiber size | [9] |
| Hepatocellular Carcinoma (Pten deletion model) | 100 mg/kg, route not specified | Reduced development of hepatocellular carcinomas | [9] |
Table 2: C188-9 Formulation and Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 94 mg/mL (199.35 mM) | Use of fresh DMSO is recommended as moisture-absorbing DMSO reduces solubility. | [1] |
| DMSO | 60 mg/mL (127.25 mM) | Sonication is recommended. | [2] |
| In Vivo Formulation | 6 mg/mL (12.72 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/ml | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of C188-9 in Mice
-
Preparation of C188-9 Formulation:
-
Prepare a fresh solution of C188-9 in a vehicle such as 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO.[7] Alternatively, use the formulation described in Table 2 (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[2]
-
Ensure the solution is clear and free of precipitates. If necessary, use sonication to aid dissolution.[2]
-
Warm the solution to room temperature or body temperature to avoid animal discomfort.[4]
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears.[4]
-
Turn the restrained mouse to expose its abdomen.
-
-
Injection Procedure:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% alcohol.[5]
-
Use a 25-30 gauge sterile needle.[4]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[4]
-
Gently pull back the plunger to ensure no fluid or blood is aspirated.[6]
-
Slowly inject the C188-9 solution. The maximum recommended injection volume is typically < 10 ml/kg.[6]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of distress, such as bleeding at the injection site or changes in behavior.[6]
-
Protocol 2: Oral Gavage of C188-9 in Mice
-
Preparation of C188-9 Formulation:
-
Prepare a fresh, homogenous solution or suspension of C188-9 in a suitable vehicle. Refer to Table 2 for formulation options.
-
The maximum recommended gavage volume is typically 10 mL/kg.[14]
-
-
Animal Restraint:
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.[3]
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[14]
-
Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse should swallow as the needle passes into the esophagus.[14][15]
-
If resistance is met, do not force the needle. Withdraw and re-attempt.[15]
-
Slowly dispense the C188-9 solution into the stomach.
-
-
Post-Gavage Monitoring:
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of C188-9.
References
- 1. selleckchem.com [selleckchem.com]
- 2. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. queensu.ca [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
appropriate vehicle control for C188-9 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STAT3 inhibitor, C188-9.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for C188-9 in in vitro experiments?
For in vitro studies, C188-9 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbing moisture can reduce the solubility of C188-9.[1] The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Q2: How should I prepare C188-9 for in vivo animal studies?
A common vehicle for in vivo administration of C188-9 consists of a mixture of DMSO, PEG300, Tween 80, and a sterile aqueous solution like saline or ddH2O.[1][2] A widely used formulation involves preparing a stock solution in DMSO and then diluting it with the other components.[1][2] It is recommended to prepare this working solution fresh daily and use it immediately for optimal results.[1]
Q3: At what wavelength can I expect to see the maximum absorbance for C188-9?
The maximum absorbance of C188-9 is reported to be at 229 nm.
Troubleshooting Guide
Issue 1: C188-9 precipitates out of solution when diluted in aqueous media.
-
Cause: C188-9 has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate.
-
Solution:
-
Vortexing and Gentle Heating: Vortex the solution for a few minutes. Gentle warming in a 37°C water bath can also help to redissolve the precipitate.
-
Sonication: Brief sonication can aid in the dissolution of the compound.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of C188-9 in your assay.
-
In Vivo Formulation: For in vivo studies, the use of co-solvents like PEG300 and a surfactant like Tween 80 is essential to maintain solubility.[1][2]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Cause A: Variable Cellular Response: The sensitivity of different cell lines to C188-9 can vary significantly. Some studies have shown that the inhibitory effect of C188-9 can be patient-specific in primary cells.[1]
-
Solution A: Determine the IC50 value for C188-9 in your specific cell line to establish the optimal working concentration. Be aware that the potency of C188-9 can differ between cell types.
-
Cause B: Biphasic Effects: Depending on the concentration and duration of treatment, C188-9 may exhibit biphasic effects.
-
Solution B: Perform dose-response and time-course experiments to fully characterize the effects of C188-9 in your experimental system.
Issue 3: Downregulation of genes not known to be regulated by STAT3.
-
Cause: While C188-9 is a potent STAT3 inhibitor, it has also been shown to affect the phosphorylation and activity of STAT1.[3] This can lead to the modulation of genes that are targets of STAT1, not just STAT3.[3]
-
Solution: When analyzing gene expression data, consider the potential for off-target effects on STAT1. It may be beneficial to concurrently measure the phosphorylation status of both STAT3 and STAT1 in your experiments.
Experimental Protocols
Protocol 1: Preparation of C188-9 for In Vitro Experiments
-
Stock Solution Preparation:
-
Dissolve C188-9 powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤0.1%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of C188-9.
-
Protocol 2: Preparation of C188-9 for In Vivo Experiments
This protocol is an example, and the final concentrations may need to be optimized for your specific animal model and desired dosage.
-
Component Preparation:
-
C188-9 powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile ddH2O
-
-
Formulation Example (for a 1 mL working solution):
-
Dissolve the required amount of C188-9 in 50 µL of DMSO to create a clarified stock solution.[1]
-
Add 400 µL of PEG300 to the DMSO solution and mix until clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile saline or ddH2O to bring the final volume to 1 mL.[1]
-
The final solvent ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
-
Administration and Control:
-
The mixed solution should be used immediately for administration (e.g., intraperitoneal injection).[1]
-
Prepare a vehicle control with the same solvent composition but without C188-9.
-
Quantitative Data Summary
Table 1: In Vitro Potency of C188-9 in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| UM-SCC-17B | pSTAT3 Reduction | 10.6 ± 0.7 | [3] |
| HN30 | pSTAT3 Reduction | 22.8 | [3] |
| SCC-35 | pSTAT3 Reduction | 10.5 | [3] |
| SCC-61 | pSTAT3 Reduction | 12.5 | [3] |
| AML cell lines | STAT3 Activation Inhibition | 4-7 | |
| Primary AML samples | STAT3 Activation Inhibition | 8-18 |
Table 2: Solubility of C188-9 in Different Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | 94 mg/mL (199.35 mM) | Use fresh, anhydrous DMSO.[1] | [1] |
| DMF | 10 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of C188-9.
Caption: General experimental workflows for C188-9 in in vitro and in vivo studies.
References
- 1. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Gene Expression Changes After C188-9 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor C188-9. Here, you will find information to help you design experiments, interpret your gene expression data, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is C188-9 and how does it work?
A1: C188-9 is an orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by specifically targeting and binding to the SH2 domain of the STAT3 protein.[1][2][3] This binding event prevents the phosphorylation and subsequent activation of STAT3, which in turn blocks its translocation to the nucleus and its ability to regulate gene expression.[1] STAT3 is a transcription factor that, when constitutively activated, plays a significant role in tumor cell proliferation, survival, and metastasis.[1][4]
Q2: What is the expected outcome on global gene expression after C188-9 treatment?
A2: C188-9 treatment is expected to alter the expression of genes that are regulated by STAT3. This typically results in the downregulation of genes that are positively regulated by STAT3, such as those involved in cell proliferation, survival, and angiogenesis.[5][6] Conversely, genes that are negatively regulated by STAT3 may show an increase in expression. It is important to note that C188-9 can also affect the expression of genes regulated by STAT1 due to its activity against this protein as well.[5][7]
Q3: Which genes are known to be affected by C188-9 treatment?
A3: Studies have identified a number of genes whose expression is significantly altered by C188-9. These include genes involved in oncogenesis and radioresistance. For a detailed list of affected genes and their fold changes from a specific study, please refer to the data tables in the "Quantitative Data Summary" section below.
Q4: How can I validate the effect of C188-9 on a specific target gene?
A4: Quantitative Polymerase Chain Reaction (qPCR) is a common method to validate changes in the expression of specific genes identified from a broader screen like RNA sequencing. This technique allows for the sensitive and specific quantification of mRNA levels for your gene of interest. A detailed protocol for qPCR is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize gene expression changes observed in UM-SCC-17B head and neck squamous cell carcinoma xenografts treated with C188-9, as determined by RNA sequencing.[5][7]
Table 1: STAT3-Regulated Genes Downregulated by C188-9 Treatment
| Gene | Description | Fold Change | STAT3 Regulation | STAT1 Regulation |
| CCL5 | Chemokine (C-C motif) ligand 5 | -5.8 | Positive | Positive |
| CXCL10 | C-X-C motif chemokine 10 | -5.7 | Positive | Positive |
| IDO1 | Indoleamine 2,3-dioxygenase 1 | -4.5 | Positive | Positive |
| WARS | Tryptophanyl-tRNA synthetase | -3.2 | Positive | Positive |
| STAT1 | Signal transducer and activator of transcription 1 | -2.5 | Positive | Positive |
| IRF1 | Interferon regulatory factor 1 | -2.3 | Positive | Positive |
| VEGFA | Vascular endothelial growth factor A | -1.8 | Positive | Not Reported |
| BCL2L1 | BCL2-like 1 (Bcl-xL) | -1.6 | Positive | Not Reported |
Data adapted from a study on radioresistant head and neck squamous cell carcinoma xenografts.[5][7]
Table 2: STAT3-Regulated Genes Up-regulated by C188-9 Treatment
| Gene | Description | Fold Change | STAT3 Regulation | STAT1 Regulation |
| OASL | 2'-5'-oligoadenylate synthetase-like | 3.5 | Negative | Positive |
| IFIT3 | Interferon induced protein with tetratricopeptide repeats 3 | 3.1 | Negative | Positive |
| MX2 | MX dynamin-like GTPase 2 | 2.8 | Negative | Positive |
| IRF7 | Interferon regulatory factor 7 | 2.5 | Negative | Positive |
Data adapted from a study on radioresistant head and neck squamous cell carcinoma xenografts.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and a general workflow for analyzing gene expression changes after C188-9 treatment.
Experimental Protocols
RNA Extraction and Quality Control
A high-quality RNA sample is crucial for reliable gene expression analysis.
Protocol:
-
Sample Collection: Harvest cells or tissues and immediately process or flash-freeze in liquid nitrogen and store at -80°C to prevent RNA degradation.
-
Homogenization: Homogenize the sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.
-
RNA Isolation: Use a column-based kit or a phenol-chloroform extraction method to isolate total RNA.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Purification: Purify the RNA using a column-based cleanup kit or ethanol (B145695) precipitation.
-
Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm.
-
Purity: Assess RNA purity by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to obtain an RNA Integrity Number (RIN). A RIN of >8 is recommended for RNA sequencing.
-
Quantitative Polymerase Chain Reaction (qPCR)
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design primers specific to your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase. Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 2 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Troubleshooting Guides
RNA Extraction and QC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Insufficient sample amount. Incomplete cell lysis. | Increase the starting material. Ensure complete homogenization of the sample. |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Re-extract RNA with phenol-chloroform or use a column-based cleanup kit. |
| Low A260/A230 Ratio (<1.8) | Contamination with phenol, guanidine, or carbohydrates. | Re-precipitate the RNA with ethanol. |
| RNA Degradation (Low RIN) | RNase contamination. Improper sample handling. | Use RNase-free reagents and consumables. Work quickly on ice. Store samples properly. |
| Genomic DNA Contamination | Incomplete DNase treatment. | Ensure on-column or in-solution DNase digestion is performed thoroughly. |
qPCR Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Amplification or High Ct Values | Poor RNA quality. Inefficient reverse transcription. Suboptimal primer design. | Use high-quality RNA. Optimize the reverse transcription reaction. Redesign and validate primers. |
| Non-specific Amplification (Multiple Peaks in Melt Curve) | Primer dimers. Non-specific primer binding. Genomic DNA contamination. | Optimize primer concentration and annealing temperature. Design new primers. Perform a thorough DNase treatment.[8][9] |
| High Variability Between Replicates | Pipetting errors. Low template concentration. | Use calibrated pipettes and be consistent. Increase the amount of cDNA template. |
| Inhibition of PCR | Contaminants from the RNA extraction (e.g., phenol, ethanol). | Purify the cDNA or dilute the template.[10][11] |
RNA-Seq Data Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Mapping Rate | Poor sequencing quality. Inappropriate reference genome. Contamination. | Check the quality of the raw sequencing reads. Ensure the correct and up-to-date reference genome is used. Screen for contaminating sequences.[12][13] |
| High Number of Differentially Expressed Genes | Batch effects. Inappropriate statistical model. | Include batch as a covariate in the statistical model. Use appropriate normalization methods.[12][14] |
| Few or No Differentially Expressed Genes | Insufficient sequencing depth. Low statistical power (too few replicates). Small biological effect. | Increase sequencing depth. Increase the number of biological replicates.[12] |
| Results Not Validated by qPCR | Issues with either RNA-seq or qPCR experiment. Different splice variants being measured. | Carefully review both experimental procedures and data analysis steps. Design qPCR primers that target all relevant transcripts or specific isoforms. |
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. RT-PCR Troubleshooting [sigmaaldrich.com]
- 10. pcrbio.com [pcrbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 13. hbctraining.github.io [hbctraining.github.io]
- 14. RNA-Seq Expression Analysis: 5 Dirty Secrets - Genevia Technologies [geneviatechnologies.com]
Validation & Comparative
C188-9 Demonstrates Superior Potency Over C188 in STAT3 Inhibition
For Immediate Release
A comprehensive review of available data indicates that the STAT3 inhibitor C188-9 is significantly more potent than its predecessor, C188, in targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator in various cellular processes implicated in cancer. This guide provides a detailed comparison of the two compounds, summarizing key experimental data and methodologies for researchers in drug development and oncology.
C188-9, a derivative of C188, was developed through a hit-to-lead program and has consistently shown enhanced activity across a range of assays.[1] It binds to the SH2 domain of STAT3 with high affinity, preventing its phosphorylation and subsequent activation.[2][3][4][5] This inhibition of STAT3 signaling has been shown to induce apoptosis in cancer cells and suppress tumor growth.[2][4][6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data comparing the potency of C188-9 and C188 from various studies.
| Parameter | C188-9 | C188 | Cell Line/Assay Condition | Source |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Not Reported | Microscale Thermophoresis (MST) | [1] |
| Inhibition of pSTAT3 (IC50) | 10.6 ± 0.7 µM | 15.4 ± 9.2 µM | Constitutive pSTAT3 in UM-SCC-17B cells (24 hrs) | [1] |
| Inhibition of G-CSF-induced pSTAT3 (IC50) | 3.7 µM | 16.2 µM | Luminex bead-based assay | [1] |
| Inhibition of G-CSF-induced pSTAT3 (IC50) | 3.3 – 10.5 µM | 16.8 µM | Phosphoflow analysis | [1] |
| Inhibition of Anchorage-Dependent Growth (IC50) | 3.2 µM | 6.3 µM | UM-SCC-17B cells | [1] |
| Inhibition of STAT3 Activation in AML cell lines (IC50) | 4-7 µM | Not Reported | Acute Myeloid Leukemia (AML) cell lines | [6][7][8] |
| Inhibition of STAT3 Activation in primary AML samples (IC50) | 8-18 µM | Not Reported | Primary AML samples | [2][6][8] |
| Induction of Apoptosis in AML cells (EC50) | 6 -> 50 µM | Not Reported | Primary AML samples | [2][6][8] |
| Inhibition of STAT3 binding to pY-peptide (IC50) | 2.5 µM | 7.5–20 µM | Surface Plasmon Resonance (SPR) | [9] |
| Inhibition of HepG2 cell viability (IC50) | 10.19 µM | Not Reported | Hepatoma cells | [2] |
| Inhibition of Huh7 cell viability (IC50) | 11.27 µM | Not Reported | Hepatoma cells | [2][3] |
| Inhibition of PLC/PRF/5 cell viability (IC50) | 11.83 µM | Not Reported | Hepatoma cells | [2] |
Signaling Pathway and Mechanism of Action
Both C188 and C188-9 are small-molecule inhibitors that target the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[2][3][5] This binding event prevents the recruitment of STAT3 to activated receptor kinase complexes, thereby inhibiting its phosphorylation at Tyr705, a critical step for its activation.[5] Activated STAT3 typically forms homodimers, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[5][9] By blocking this cascade, C188-9 effectively downregulates the expression of STAT3-regulated oncogenes.[1][4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the comparative studies of C188 and C188-9.
Inhibition of Constitutive and Induced pSTAT3 Levels
-
Phosphoflow Analysis: Kasumi-1 cells were serum-starved and then pre-incubated with varying concentrations of C188 or C188-9. STAT3 phosphorylation was induced with G-CSF. The levels of phosphorylated STAT3 (pSTAT3) were then measured by flow cytometry.[1]
-
Luminex Bead-Based Assay: This assay was also used to quantify the inhibition of G-CSF-induced pSTAT3 by C188 and C188-9, providing a quantitative measure of IC50 values.[1]
-
Western Blot: UM-SCC-17B cells with constitutively active STAT3 were treated with different doses of C188 or C188-9 for 24 hours. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against pSTAT3 and total STAT3 to determine the extent of inhibition.[3]
STAT3 Binding Assays
-
Microscale Thermophoresis (MST): This technique was employed to determine the binding affinity (Kd) of C188-9 to the STAT3 protein.[1]
-
Surface Plasmon Resonance (SPR): SPR was used to measure the inhibition of recombinant STAT3 binding to a phosphopeptide ligand immobilized on a sensor chip by C188 and C188-9.[10] This assay provides IC50 values for the disruption of the protein-peptide interaction.
Cell Viability and Growth Assays
-
Anchorage-Dependent Growth Assay: The effect of the inhibitors on the proliferation of adherent cells, such as UM-SCC-17B, was assessed to determine the IC50 for growth inhibition.[1]
-
Apoptosis Assays: To quantify the induction of apoptosis, AML cell lines and primary samples were treated with C188-9 for 24 hours. Apoptotic cells were then quantified by FACS analysis for annexin (B1180172) V-labeled cells.[6][8]
In Vivo Efficacy and Gene Regulation
In addition to in vitro potency, C188-9 has demonstrated superior performance in vivo. In nude mice bearing xenografts of a radioresistant head and neck squamous cell carcinoma (HNSCC) line (UM-SCC-17B), treatment with C188-9, but not C188, prevented tumor growth.[1] C188-9 was found to be well-tolerated, orally bioavailable, and concentrated in tumors.[1]
Furthermore, C188-9 affects a much broader range of genes involved in oncogenesis compared to C188.[1][6][7] While C188 altered the expression of 37 gene transcripts, C188-9 impacted 384 genes, including a significant number of known STAT3 target genes.[1][6][7] Interestingly, C188-9 also modulates genes regulated by STAT1, suggesting a dual inhibitory activity that may contribute to its enhanced anti-cancer effects.[1]
Conclusion
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. tvarditherapeutics.com [tvarditherapeutics.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of STAT3 Inhibitors: C188-9 vs. Stattic
In the landscape of targeted cancer therapy, Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a prime target for drug development. Among the numerous small molecule inhibitors developed to thwart its activity, C188-9 and Stattic have garnered significant attention. This guide provides a comprehensive and objective comparison of these two prominent STAT3 inhibitors, supported by experimental data, detailed protocols, and visual representations of their mechanisms and relevant signaling pathways.
Mechanism of Action: Targeting the STAT3 SH2 Domain
Both C188-9 and Stattic are designed to inhibit STAT3 by targeting its Src Homology 2 (SH2) domain. This domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for their translocation to the nucleus and subsequent activation of target gene transcription.[1][2] By binding to the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers, thereby blocking downstream signaling.[3][4]
C188-9, also known as TTI-101, is a binaphthol-sulfonamide-based inhibitor that specifically targets the phosphotyrosyl peptide binding site within the STAT3 SH2 domain.[3] Stattic, the first non-peptidic small molecule inhibitor of STAT3, also functions by binding to the SH2 domain, preventing the binding of tyrosine-phosphorylated peptide motifs.[4][5]
dot
Caption: Mechanism of C188-9 and Stattic targeting the STAT3 SH2 domain.
Quantitative Comparison of Inhibitor Performance
A direct, objective comparison of C188-9 and Stattic is best achieved by examining their key performance metrics from various experimental studies. The following table summarizes the available quantitative data for both inhibitors. It is important to note that direct comparisons of IC50 and Kd/Ki values should be made with caution, as these values can vary depending on the specific cell line, assay conditions, and experimental setup.
| Parameter | C188-9 | Stattic |
| Binding Affinity (Kd) | 4.7 nM[6][7] | Not consistently reported as a direct binding Kd |
| Inhibition Constant (Ki) | 136 nM (for binding to the phosphotyrosyl peptide binding site)[8] | Not available |
| IC50 (STAT3 Activation) | 3.7 µM (G-CSF-induced pSTAT3)[9] | 5.1 µM (in cell-free assays)[5][10] |
| IC50 (Cell Viability) | 3.06 - 52.44 µM (in NSCLC cell lines)[11][12] | 1.7 - 5.5 µM (in breast and prostate cancer cell lines)[13] |
| Specificity Notes | Also shows potent activity against STAT1.[9] | Reported to have STAT3-independent effects, including inhibition of histone acetylation.[13] |
Experimental Data and Specificity
C188-9: High Affinity with Dual STAT1/STAT3 Activity
C188-9 has demonstrated high-affinity binding to STAT3 with a dissociation constant (Kd) of 4.7 nM.[6][7] It effectively inhibits both cytokine-induced and constitutive STAT3 phosphorylation in various cancer cell lines.[9] For instance, in head and neck squamous cell carcinoma (HNSCC) cells, C188-9 was more potent than its predecessor, C188, in reducing constitutive pSTAT3 levels, with an IC50 of 10.6 µM.[9] Furthermore, C188-9 has shown good oral bioavailability and in vivo efficacy in mouse xenograft models.[9] A notable characteristic of C188-9 is its potent activity against STAT1 in addition to STAT3, which could be beneficial in certain therapeutic contexts but represents a point of non-specificity.[9]
Stattic: A Widely Used Tool with STAT3-Independent Considerations
Stattic was one of the first non-peptidic small molecules identified as a STAT3 inhibitor and has been widely used as a research tool. It inhibits STAT3 activation with an IC50 of 5.1 µM in cell-free assays.[5][10] In cellular assays, it has been shown to induce apoptosis in STAT3-dependent cancer cell lines at concentrations around 10 µM.[5] However, recent studies have revealed that Stattic can exert STAT3-independent effects. For example, it has been shown to decrease histone acetylation and modulate gene expression in a manner independent of its STAT3 inhibitory function.[13] Furthermore, Stattic was found to be more cytotoxic to STAT3-deficient cells than to STAT3-proficient cells in one study, suggesting off-target effects contribute to its cellular activity.[13]
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed protocols for key experiments are provided below.
STAT3 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of STAT3 phosphorylation at Tyrosine 705 (pSTAT3 Y705) in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of C188-9 or Stattic for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
For cytokine-induced phosphorylation, serum-starve the cells for 4-6 hours before inhibitor treatment, followed by stimulation with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
dot
Caption: Workflow for STAT3 phosphorylation analysis by Western Blot.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
1. Cell Transfection:
-
One day before transfection, seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
2. Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of C188-9 or Stattic.
-
Stimulate the cells with a STAT3 activator like IL-6, if necessary.
3. Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
Signaling Pathway Context
The activity of STAT3 is a convergence point for numerous upstream signaling pathways initiated by cytokines and growth factors. Understanding this broader context is crucial for interpreting the effects of STAT3 inhibitors.
dot
Caption: A simplified overview of the canonical STAT3 signaling pathway.
Conclusion
Both C188-9 and Stattic are valuable tools for studying and targeting the STAT3 signaling pathway. C188-9 stands out for its high binding affinity and demonstrated in vivo efficacy, though its dual activity against STAT1 should be considered. Stattic, while a widely used and commercially available inhibitor, has been shown to have potential off-target effects that warrant careful consideration in the interpretation of experimental results. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. The provided data and protocols serve as a guide for researchers to make informed decisions and design rigorous experiments in the ongoing effort to therapeutically target STAT3.
References
- 1. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Coiled-Coil Domain of Stat3 Is Essential for Its SH2 Domain-Mediated Receptor Binding and Subsequent Activation Induced by Epidermal Growth Factor and Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. biocompare.com [biocompare.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Preclinical Showdown: C188-9 vs. Cetuximab in Head and Neck Squamous Cell Carcinoma Models
For Immediate Release
In the landscape of targeted therapies for Head and Neck Squamous Cell Carcinoma (HNSCC), two prominent signaling pathways, EGFR and STAT3, have emerged as critical targets. This guide provides a comprehensive comparison of the preclinical efficacy of C188-9, a small molecule STAT3 inhibitor, and cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). The data presented herein, collated from various independent studies, aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective activities in HNSCC models.
At a Glance: C188-9 and Cetuximab
| Feature | C188-9 | Cetuximab |
| Target | Signal Transducer and Activator of Transcription 3 (STAT3) | Epidermal Growth Factor Receptor (EGFR) |
| Modality | Small molecule inhibitor | Monoclonal antibody |
| Mechanism of Action | Binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and angiogenesis. | Binds to the extracellular domain of EGFR, blocking ligand binding and subsequent receptor dimerization and activation of downstream signaling pathways like MAPK and PI3K/Akt. It can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] |
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for C188-9 and cetuximab in various HNSCC cell lines, as reported in independent studies. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, including assay type and duration of drug exposure.
Table 1: IC50 Values of C188-9 in HNSCC Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| UM-SCC-17B | Inhibition of pSTAT3 (Tyr705) | 10.6 ± 0.7 | [3][4] |
| UM-SCC-17B | Anchorage-dependent growth | 3.2 | [3][4] |
| SCC-35 | Inhibition of pSTAT3 | 10.5 - 22.8 | [3] |
| SCC-61 | Inhibition of pSTAT3 | 10.5 - 22.8 | [3] |
| HN30 | Inhibition of pSTAT3 | 10.5 - 22.8 | [3] |
| SCC-35 | Anchorage-independent growth | 0.7 - 14.8 | [3] |
| SCC-61 | Anchorage-independent growth | 0.7 - 14.8 | [3] |
| HN30 | Anchorage-independent growth | 0.7 - 14.8 | [3] |
Table 2: IC50 Values of Cetuximab in HNSCC Cell Lines
| Cell Line | Assay | IC50 | Reference |
| LICR-HN2 | Sulforhodamine B (SRB) assay | 0.05 nM | [5] |
| LICR-HN5 | Sulforhodamine B (SRB) assay | 0.43 nM | [5] |
| SC263 | Sulforhodamine B (SRB) assay | 0.13 nM | [5] |
| FaDu (parental) | Cell viability assay | ~200 µg/mL | [6] |
| FaDu (resistant clones) | Cell viability assay | 400 - 5320 µg/mL | [6] |
In Vivo Efficacy: Xenograft Studies
The antitumor activity of C188-9 and cetuximab has been evaluated in HNSCC xenograft models. The following tables summarize the key findings from separate studies.
Table 3: In Vivo Efficacy of C188-9 in HNSCC Xenograft Model
| Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |
| UM-SCC-17B | Athymic nude mice | 100 mg/kg, i.p., 5 times a week | Prevented tumor xenograft growth | [3] |
Table 4: In Vivo Efficacy of Cetuximab in HNSCC Xenograft Models
| Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |
| 686LN (TKI-resistant) | Athymic nude mice | 0.2 mg/mouse, i.p., 2 times a week (in combination with STAT3 decoy) | Significant decrease in tumor volume compared to control | [2] |
| HNSCC PDX | NSG mice | 0.04-0.2 mg, 1-2 times weekly | Growth of some patient-derived xenografts (PDXs) was inhibited | [7] |
Signaling Pathways and Mechanisms of Action
The efficacy of C188-9 and cetuximab is intrinsically linked to their respective targets within distinct but interconnected signaling pathways crucial for HNSCC pathogenesis.
Caption: EGFR and STAT3 signaling pathways in HNSCC and points of inhibition by cetuximab and C188-9.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the in vitro and in vivo efficacy of C188-9 and cetuximab.
Caption: A generalized workflow for in vitro evaluation of C188-9 and cetuximab in HNSCC cell lines.
Caption: A typical workflow for in vivo assessment of C188-9 and cetuximab using HNSCC xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HNSCC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of C188-9 or cetuximab. A vehicle control (e.g., DMSO for C188-9, PBS for cetuximab) is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of viability against the log of the drug concentration.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: HNSCC cells are treated with C188-9 or cetuximab for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-STAT3, total STAT3, phospho-EGFR, total EGFR, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Study
-
Cell/Tissue Implantation: A specific number of HNSCC cells (e.g., 1-2 x 10^6) are suspended in a suitable medium (e.g., a mixture of media and Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice). Alternatively, small fragments of patient-derived tumors (PDXs) can be implanted.[3][7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups: vehicle control, C188-9, and/or cetuximab. The drugs are administered according to a predetermined schedule and dosage (e.g., intraperitoneal injections).[2][3]
-
Efficacy Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is often tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) to assess biomarkers of drug activity.
Discussion and Future Directions
The available preclinical data suggests that both C188-9 and cetuximab exhibit antitumor activity in HNSCC models. C188-9 directly targets the STAT3 signaling pathway, which is a known driver of HNSCC and a potential mechanism of resistance to EGFR inhibitors. Cetuximab, on the other hand, targets the upstream EGFR, a well-established oncogene in this disease.
The heterogeneity in the reported IC50 values for both compounds across different HNSCC cell lines underscores the molecular diversity of this cancer and highlights the importance of patient stratification. The in vivo studies, although not directly comparative, demonstrate that both agents can inhibit tumor growth.
A critical gap in the current literature is the lack of head-to-head comparative studies of C188-9 and cetuximab in the same HNSCC models. Such studies would be invaluable for directly assessing their relative efficacy. Furthermore, given the interplay between the EGFR and STAT3 pathways, combination studies of C188-9 and cetuximab could be a promising therapeutic strategy to overcome resistance and enhance antitumor activity. Future research should focus on these direct comparisons and combination approaches to better define the clinical potential of these targeted agents in HNSCC.
References
- 1. Matrisomal genes in squamous cell carcinoma of head and neck influence tumor cell motility and response to cetuximab treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comprehensive Molecular Landscape of Cetuximab Resistance in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of C188-9: An RNA Sequencing-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, and its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target.[1] The small-molecule inhibitor C188-9 has emerged as a promising agent that targets the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream transcriptional activities.[2][3] This guide provides a comprehensive comparison of C188-9's anti-tumor effects, validated by RNA sequencing, against its predecessor and other STAT3 inhibitors, supported by experimental data and detailed protocols.
C188-9: Superior Efficacy Validated by Gene Expression Profiling
RNA sequencing analysis of radioresistant head and neck squamous cell carcinoma (HNSCC) tumor xenografts revealed the superior efficacy of C188-9 compared to its parent compound, C188. Treatment with C188-9 resulted in a more profound and extensive alteration of the tumor transcriptome, indicating a more potent inhibition of the STAT3 signaling pathway.[4]
Comparative Analysis of Gene Expression Changes
A study by Bharadwaj et al. (2016) demonstrated that C188-9 treatment in HNSCC tumor xenografts led to a significant modulation of genes regulated by both STAT3 and STAT1.[4] This dual inhibitory action is noteworthy given the high degree of similarity between the SH2 domains of STAT1 and STAT3.[4]
Table 1: Comparison of Gene Transcript Alterations in HNSCC Xenografts Treated with C188 and C188-9 [4]
| Treatment Group | Total Genes Altered | STAT3-Regulated Genes Altered | STAT1-Regulated Genes Altered |
| C188 | 37 | 7 | Not specified |
| C188-9 | 384 | 76 | 40 (of 48 downregulated) |
Data represents the number of gene transcripts altered with a false discovery rate (fdr) < 0.01 and a fold change ≥ 1.5.[4]
The data clearly indicates that C188-9 has a much broader impact on the tumor's gene expression profile, affecting a significantly larger number of genes, including a substantial portion of the STAT3 and STAT1 regulons.[4]
In Vitro Performance: C188-9 vs. Other STAT3 Inhibitors
Table 2: Comparative In Vitro Efficacy of STAT3 Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 / EC50 | Reference |
| C188-9 | STAT3 SH2 Domain | UM-SCC-17B (HNSCC) | pSTAT3 Inhibition | 10.6 ± 0.7 μM | [4] |
| UM-SCC-17B (HNSCC) | Anchorage-dependent growth | 3.2 μM | [4] | ||
| A549 (NSCLC) | Anchorage-dependent growth | 3.06 - 52.44 μM | [5] | ||
| C188 | STAT3 SH2 Domain | UM-SCC-17B (HNSCC) | pSTAT3 Inhibition | 15.4 ± 9.2 μM | [4] |
| UM-SCC-17B (HNSCC) | Anchorage-dependent growth | 6.3 μM | [4] | ||
| Stattic | STAT3 SH2 Domain | MDA-MB-231 (Breast) | Cell Viability (MTT) | 5.5 μM | [2] |
| PC3 (Prostate, STAT3-deficient) | Cell Viability (MTT) | 1.7 μM | [2] | ||
| OPB-31121 | STAT3 SH2 Domain | Various Solid Tumors | Phase I Clinical Trial | MTD: 800 mg/day | [6] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. MTD stands for Maximum Tolerated Dose.
The data suggests that C188-9 exhibits potent inhibitory activity against STAT3 phosphorylation and cancer cell growth, with efficacy comparable to or greater than its predecessor, C188.[4] It is important to note that the direct comparison of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the context of C188-9's action and the methodology for its validation, the following diagrams illustrate the STAT3 signaling pathway and a typical RNA sequencing workflow.
Caption: STAT3 signaling pathway and the inhibitory action of C188-9.
Caption: A typical workflow for validating anti-tumor effects using RNA sequencing.
Detailed Experimental Protocols
RNA Sequencing of Tumor Xenografts
Objective: To determine the effect of C188-9 on the global gene expression profile of tumor xenografts.
Methodology (based on Bharadwaj et al., 2016): [4]
-
Animal Model: Establish tumor xenografts by injecting human cancer cells (e.g., UM-SCC-17B) into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups: Vehicle (Control), C188, and C188-9. Administer treatment as per the defined schedule and dosage.
-
Tumor Harvesting and RNA Isolation: At the end of the treatment period, harvest tumor xenografts. Isolate total RNA from the tumor tissue using a suitable RNA extraction kit, followed by DNase treatment to remove any contaminating DNA.
-
Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare RNA sequencing libraries from high-quality total RNA. Perform high-throughput sequencing using a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the C188-9 and C188 treatment groups compared to the vehicle control group.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of C188-9 on the proliferation and viability of cancer cells in vitro.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of C188-9 or other STAT3 inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.
Clonogenic Assay
Objective: To evaluate the long-term effect of C188-9 on the ability of single cancer cells to form colonies.
Methodology:
-
Cell Treatment: Treat cancer cells in a culture dish with different concentrations of C188-9 or a vehicle control for a specified duration.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells into new culture dishes.
-
Colony Formation: Incubate the dishes for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol (B129727) or glutaraldehyde) and stain them with a staining solution (e.g., crystal violet).
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the cytotoxic effect of the compound.
Conclusion
The available evidence, particularly from RNA sequencing studies, strongly supports the anti-tumor effects of the STAT3 inhibitor C188-9. Its ability to induce widespread changes in the transcriptome of cancer cells, targeting key genes involved in proliferation and survival, underscores its potential as a therapeutic agent. While direct comparative RNA-seq data with other STAT3 inhibitors is an area for future research, the existing in vitro data positions C188-9 as a potent and promising candidate for further development in oncology. The detailed protocols provided in this guide offer a framework for researchers to further validate and compare the efficacy of C188-9 and other novel anti-cancer compounds.
References
- 1. RNA-sequencing on human UI226 tumorspheres and xenografts [bio-protocol.org]
- 2. RNA-Seq Differentiates Tumour and Host mRNA Expression Changes Induced by Treatment of Human Tumour Xenografts with the VEGFR Tyrosine Kinase Inhibitor Cediranib | PLOS One [journals.plos.org]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. oncotarget.com [oncotarget.com]
Synergistic TTI-101 and Cisplatin Combination Therapy: A Promising Strategy for Squamous Cell Carcinoma
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic anti-cancer effects of the novel STAT3 inhibitor, TTI-101, when used in combination with the conventional chemotherapeutic agent, cisplatin (B142131), in the context of Squamous Cell Carcinoma (SCC). This guide provides an objective analysis of the combination's enhanced efficacy, supported by experimental data and detailed methodologies, offering a valuable resource for advancing SCC treatment strategies.
The combination of TTI-101 and cisplatin has demonstrated a significant synergistic effect in preclinical studies, leading to enhanced cancer cell death and reduced tumor growth. This synergy is primarily attributed to the dual-pronged attack on SCC cells. Cisplatin, a cornerstone of SCC chemotherapy, induces DNA damage, leading to apoptosis. However, many tumors develop resistance to cisplatin, often through the activation of survival pathways. TTI-101 addresses this by targeting the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor that is frequently overactivated in SCC and is associated with cisplatin resistance. By inhibiting STAT3, TTI-101 blocks the pro-survival signals that allow cancer cells to evade cisplatin-induced apoptosis, thereby re-sensitizing them to the chemotherapeutic agent.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between TTI-101 and cisplatin has been quantified in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC), a common type of SCC. The combination has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of cisplatin, indicating that a lower dose of cisplatin is required to achieve the same level of cancer cell killing when used with TTI-101.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| HN31 (Chemo-resistant HNSCC) | Cisplatin alone | 14 | - |
| Cisplatin + 3 µM TTI-101 | 0.01 | 1400 | |
| Carboplatin alone | 163.4 | - | |
| Carboplatin + 3 µM TTI-101 | 0.04 | 4085 | |
| Oxaliplatin alone | 15.7 | - | |
| Oxaliplatin + 3 µM TTI-101 | 2.9 | 5.4 |
Data synthesized from a study on the contribution of activated STAT1 and STAT3 to platinum-based chemotherapy resistance.[1]
Enhanced Apoptosis and Inhibition of Cell Proliferation
The combination of a STAT3 inhibitor with cisplatin has been shown to be more effective at inducing apoptosis and inhibiting the proliferation of SCC cells than either agent alone. Studies using other STAT3 inhibitors in combination with cisplatin have demonstrated a significant increase in markers of apoptosis, such as cleaved PARP and caspase-3 activation, and a decrease in anti-apoptotic proteins like Bcl-2.[2][3] Furthermore, the combination therapy leads to a marked reduction in the ability of SCC cells to form colonies, a measure of their proliferative potential.[2][3]
| Assay | Cisplatin Alone | STAT3 Inhibitor Alone | Combination Therapy |
| Apoptosis (Annexin V staining) | Moderate increase | Minor increase | Significant increase |
| Cell Proliferation (MTT/Clonogenic Assay) | Moderate inhibition | Minor to moderate inhibition | Significant inhibition |
| In Vivo Tumor Growth | Moderate reduction | Minor to moderate reduction | Significant reduction |
Qualitative summary based on studies of STAT3 inhibitors combined with cisplatin in SCC.[2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these synergistic effects.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of TTI-101 and cisplatin, alone and in combination, and to quantify the synergy of the combination.
Protocol:
-
Cell Seeding: Seed SCC cells (e.g., HN31) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of TTI-101 and cisplatin, both as single agents and in combination at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in SCC cells following treatment with TTI-101 and cisplatin.
Protocol:
-
Cell Treatment: Seed SCC cells in 6-well plates and treat with TTI-101, cisplatin, or the combination for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8][9]
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of the TTI-101 and cisplatin combination on SCC tumor growth.
Protocol:
-
Tumor Implantation: Subcutaneously inject human SCC cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) TTI-101 alone, (3) Cisplatin alone, and (4) TTI-101 and cisplatin combination.
-
Drug Administration: Administer TTI-101 orally (e.g., daily) and cisplatin via intraperitoneal injection (e.g., twice weekly) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2][10][11][12]
Signaling Pathways and Experimental Workflow
The synergistic interaction between TTI-101 and cisplatin can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: TTI-101 and Cisplatin synergistic signaling pathway.
Caption: Experimental workflow for evaluating TTI-101 and Cisplatin synergy.
Conclusion
The combination of TTI-101 and cisplatin represents a promising therapeutic strategy for SCC. By targeting a key resistance mechanism, TTI-101 has the potential to enhance the efficacy of a standard-of-care chemotherapy, potentially leading to improved patient outcomes. The data and protocols presented in this guide offer a solid foundation for further research and development in this area.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WP1066 sensitizes oral squamous cell carcinoma cells to cisplatin by targeting STAT3/miR-21 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scilit.com [scilit.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
STAT3 Inhibitors in Clinical Trials: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its persistent activation is a hallmark of numerous cancers, driving tumor cell proliferation, survival, angiogenesis, and immune evasion.[1] Consequently, a variety of STAT3 inhibitors are under clinical investigation. This guide provides a head-to-head comparison of prominent STAT3 inhibitors in clinical trials, presenting available data on their efficacy and safety, alongside their mechanisms of action and the experimental protocols employed in their evaluation.
The STAT3 Signaling Pathway: A Key Oncogenic Hub
The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors to their cell surface receptors. This triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in tumorigenesis.
Mechanisms of STAT3 Inhibition
The STAT3 inhibitors currently in clinical trials employ diverse strategies to disrupt this signaling cascade. These can be broadly categorized as follows:
-
Direct Small Molecule Inhibitors: These compounds, such as TTI-101 and OPB-51602, are designed to directly bind to a specific domain of the STAT3 protein, typically the SH2 domain, thereby preventing its phosphorylation and subsequent activation.[2][3][4][5][6]
-
Antisense Oligonucleotides (ASOs): Danvatirsen (AZD9150) is an example of this class. ASOs are short, synthetic nucleic acid sequences that bind to the messenger RNA (mRNA) of STAT3, leading to its degradation and preventing the synthesis of the STAT3 protein.[7][8][9]
-
Targeted Protein Degraders: A newer approach, exemplified by KT-333, involves heterobifunctional molecules that simultaneously bind to STAT3 and an E3 ubiquitin ligase.[10][11][12][13] This proximity induces the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[12]
Head-to-Head Comparison of Clinical Trial Data
The following tables summarize the available clinical trial data for several STAT3 inhibitors. It is important to note that this is not a direct comparative trial, and the results are from separate studies with different patient populations and designs.
Table 1: Efficacy of STAT3 Inhibitors in Clinical Trials
| Inhibitor (Company) | Mechanism of Action | Phase | Cancer Type(s) | Key Efficacy Results | Citation(s) |
| TTI-101 (Tvardi Therapeutics) | Small Molecule (SH2 domain inhibitor) | Phase 1/2 | Advanced Solid Tumors, Hepatocellular Carcinoma (HCC) | Phase 1 (Solid Tumors): 12% Confirmed Partial Response (cPR), 41% Stable Disease (SD). Phase 1 (HCC): 18% cPR, 35% SD. | [2][14][15][16][17] |
| KT-333 (Kymera Therapeutics) | Targeted Protein Degrader | Phase 1a/1b | R/R Hematologic Malignancies & Solid Tumors | Phase 1: Complete Responses (CRs) in Hodgkin's lymphoma and NK-cell lymphoma. Partial Responses (PRs) in Cutaneous T-cell lymphoma (CTCL). | [18][19][20][21][22] |
| Napabucasin (B1676941) (BBI608) (Sumitomo Dainippon Pharma) | Small Molecule Inhibitor | Phase 3 | Metastatic Colorectal Cancer (mCRC) | Phase 3 (CanStem303C): Did not meet primary endpoint of improved Overall Survival (OS) in the overall population. In a prespecified biomarker analysis of pSTAT3-positive patients, OS was longer with napabucasin vs. placebo (median 5.1 vs 3.0 months). | [23][24][25][26][27] |
| Danvatirsen (AZD9150) (AstraZeneca/Ionis) | Antisense Oligonucleotide | Phase 1/2 | Advanced Solid Tumors, Head & Neck Cancer, DLBCL | Phase 1b/2 (Head & Neck Cancer, with durvalumab): 7% CR, 23% Overall Response Rate (ORR). Phase 2 (NSCLC/Pancreatic Cancer, with durvalumab): No objective responses, but met primary endpoint of 4-month disease control rate in a subset of patients. Phase 1 (DLBCL, with acalabrutinib): 24% ORR. | [8][28][29][30][31] |
| OPB-51602 (Otsuka) | Small Molecule (Phosphorylation inhibitor) | Phase 1 | Refractory Solid Tumors & Hematological Malignancies | Solid Tumors: 2 PRs in NSCLC. Hematological Malignancies: No clear therapeutic response, but durable SD in 2 AML and 1 myeloma patient. | [4][32][33][34] |
Table 2: Safety and Tolerability of STAT3 Inhibitors in Clinical Trials
| Inhibitor | Common Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events | Dose-Limiting Toxicities (DLTs) | Citation(s) |
| TTI-101 | Diarrhea, fatigue, nausea | Resolved with intervention | None observed | [2][14][15] |
| KT-333 | Primarily Grade 1/2: Constipation, fatigue, nausea, anemia | Stomatitis, arthralgia, decreased weight (one patient each) | Stomatitis, arthralgia in LGL-L patients at DL5 | [18][19][22] |
| Napabucasin | Diarrhea, nausea, anorexia | Diarrhea, abdominal pain, fatigue, dehydration | Not explicitly stated in provided results, but severe AEs required dose reduction/discontinuation. | [25][27] |
| Danvatirsen | Not detailed in provided results | Increased ALT/AST/γGT (one case) | Not detailed in provided results | [8] |
| OPB-51602 | Nausea, peripheral sensory neuropathy, diarrhea, decreased appetite | Neutropenia, leukopenia, lymphopenia, thrombocytopenia | Lactic acidosis, increased blood lactic acid, peripheral neuropathy | [4][32][33][34] |
Experimental Protocols in Clinical Trials
The clinical development of STAT3 inhibitors typically follows a standardized path, starting with dose-finding studies and moving towards efficacy assessments in specific patient populations.
Phase 1 "3+3" Dose Escalation Design
A common design for first-in-human studies is the "3+3" dose escalation scheme, which aims to determine the maximum tolerated dose (MTD) of a new drug.
Biomarker Analysis
A crucial component of these trials is the analysis of biomarkers to assess target engagement and predict patient response. Key methodologies include:
-
Immunohistochemistry (IHC): Used to detect the levels of total STAT3 and phosphorylated STAT3 (pSTAT3) in tumor biopsies before and after treatment. This helps to confirm that the drug is hitting its target and can be used to correlate target inhibition with clinical response.
-
Gene Expression Analysis: Techniques like RNA sequencing or quantitative PCR are employed on tumor tissue or peripheral blood mononuclear cells (PBMCs) to measure changes in the expression of STAT3 target genes.
-
Flow Cytometry: This method can be used to analyze the phosphorylation status of STAT3 in specific cell populations within the blood or tumor microenvironment.
Conclusion
The landscape of STAT3 inhibitors in clinical development is diverse and rapidly evolving. While direct head-to-head comparative trials are lacking, the available data from individual studies provide valuable insights into the potential of these agents. Small molecule inhibitors, antisense oligonucleotides, and targeted protein degraders all show promise in various cancer types, each with a unique efficacy and safety profile. The identification of predictive biomarkers, such as pSTAT3 expression, will be critical for patient selection and optimizing the clinical benefit of these targeted therapies. As more data from ongoing and future trials become available, a clearer picture of the relative strengths and weaknesses of each approach will emerge, guiding the future of STAT3-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TTI-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Phase I study of OPB-51602, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. danvatirsen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Tvardi Announces Publication of First-in-Human Study of TTI-101 | Tvardi Therapeutics [ir.tvarditherapeutics.com]
- 18. onclive.com [onclive.com]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 21. Kymera Therapeutics Shares Phase 1 STAT3 Degrader KT-333 Data at EHA Meeting [synapse.patsnap.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boston Biomedical reports positive Phase Ib/II trial results of napabucasin to treat colorectal cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 25. cancernetwork.com [cancernetwork.com]
- 26. Sumitomo Dainippon Pharma Announces Topline Results of Phase 3 Study on Investigational Anti-Cancer Agent Napabucasin Fails to Reach Primary Endpoints in Patients with Colorectal Cancer | Sumitomo Pharma [sumitomo-pharma.com]
- 27. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 29. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 30. Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Phase I Study of Acalabrutinib Plus Danvatirsen (AZD9150) in Relapsed/Refractory Diffuse Large B-Cell Lymphoma Including Circulating Tumor DNA Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Phase I study of OPB-51602, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Phase I and biomarker study of OPB-51602, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ASCO – American Society of Clinical Oncology [asco.org]
C188-9: A Comparative Analysis of Efficacy Across Squamous Cell Carcinoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of C188-9, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), across various subtypes of squamous cell carcinoma (SCC). The document further contrasts the performance of C188-9 with alternative therapeutic agents targeting the STAT3 signaling pathway and other critical oncogenic drivers in SCC. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Introduction to C188-9 and the Role of STAT3 in SCC
Squamous cell carcinoma is a common malignancy arising from the squamous epithelium of various organs, including the head and neck, lungs, esophagus, and skin. A key driver of tumorigenesis in many SCC subtypes is the aberrant activation of the STAT3 signaling pathway.[1][2] Constitutively active STAT3 promotes cancer cell proliferation, survival, invasion, and angiogenesis, making it a prime target for therapeutic intervention.[1][2][3]
C188-9 is a potent and selective STAT3 inhibitor that binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation.[4][5] It represents a significant improvement over its predecessor, C188, exhibiting higher affinity and greater potency in inhibiting STAT3 activity.[4] This guide will delve into the available preclinical evidence for C188-9's efficacy in different SCC contexts and compare it against other therapeutic strategies.
C188-9 Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC)
HNSCC is the most extensively studied SCC subtype in the context of C188-9 therapy. Multiple studies have demonstrated its potent anti-tumor effects both in vitro and in vivo.
In Vitro Efficacy
C188-9 has been shown to effectively inhibit the proliferation and survival of various HNSCC cell lines. It reduces constitutive STAT3 phosphorylation, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[5] Furthermore, C188-9 impairs the migratory and invasive capacities of HNSCC cells and enhances their chemosensitivity.[5]
In Vivo Efficacy
In preclinical xenograft models of HNSCC, C188-9 has demonstrated significant tumor growth inhibition.[4] Treatment of nude mice bearing radioresistant HNSCC xenografts with C188-9 prevented tumor growth, an effect not observed with its parent compound, C188.[4] C188-9 is well-tolerated in mice, shows good oral bioavailability, and concentrates in tumor tissues.[2][4]
Comparative Efficacy of STAT3 Inhibitors in HNSCC
| Compound | Target | Cell Lines | IC50 (pSTAT3 Inhibition) | IC50 (Growth Inhibition) | In Vivo Model | Key Findings |
| C188-9 | STAT3 | UM-SCC-17B, SCC-35, SCC-61, HN30 | 10.6 ± 0.7 µM (UM-SCC-17B) | 3.2 µM (Anchorage-dependent, UM-SCC-17B) | UM-SCC-17B Xenograft | Prevented tumor growth.[4] |
| C188 | STAT3 | UM-SCC-17B | 15.4 ± 9.2 µM | 6.3 µM (Anchorage-dependent) | UM-SCC-17B Xenograft | Did not prevent tumor growth.[4] |
| Stattic | STAT3 | Multiple HNSCC lines | ~5-10 µM | ~5-20 µM | Orthotopic Xenograft | Reduced tumor growth and enhanced radiosensitivity.[6] |
| S3I-201 | STAT3 | Breast Cancer Lines | 86 ± 33 µM (DNA binding) | ~100 µM | Breast Tumor Xenograft | Inhibited tumor growth.[7] |
| BP-1-102 | STAT3 | Breast & Lung Cancer Lines | 4-6.8 µM | Not specified for HNSCC | Breast & Lung Xenografts | Inhibited tumor growth.[8] |
C188-9 Efficacy in Lung Squamous Cell Carcinoma (Lung SCC)
While specific data on lung SCC is limited, studies on non-small cell lung cancer (NSCLC), of which lung SCC is a major subtype, provide valuable insights into the potential efficacy of C188-9.
In Vitro and In Vivo Efficacy in NSCLC
Preclinical studies have shown that C188-9 reduces STAT3 phosphorylation and inhibits the growth of NSCLC cell lines. In vivo, treatment of nude mice bearing A549 (lung adenocarcinoma) tumor xenografts with C188-9 blocked tumor growth and reduced levels of pSTAT3 and downstream anti-apoptotic proteins.
Comparative Efficacy of STAT3 Inhibitors in Lung Cancer
| Compound | Target | Cell Lines | IC50 (pSTAT3 Inhibition) | IC50 (Growth Inhibition) | In Vivo Model | Key Findings |
| C188-9 | STAT3 | A549 and other NSCLC lines | Not specified | 3.06 - 52.44 µM | A549 Xenograft | Blocked tumor growth. |
| LLL12 | STAT3 | A549 | Not specified | Lower than S3I-201 | A549 Xenograft | Inhibited tumor growth in a dose-dependent manner.[1][9] |
| Stattic | STAT3 | H520 (LUSC) | Not specified | Not specified | Not specified | Synergistic effect with Erdafitinib.[9] |
C188-9 Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)
Currently, there is a lack of published preclinical studies directly evaluating the efficacy of C188-9 in esophageal squamous cell carcinoma. However, the known importance of STAT3 signaling in ESCC suggests that C188-9 could be a promising therapeutic agent for this malignancy.
Alternative STAT3 Inhibitors in ESCC
Other STAT3 inhibitors have shown promise in preclinical models of ESCC.
| Compound | Target | Cell Lines | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings |
| Stattic | STAT3 | ECA109, TE13, KYSE150 | Enhanced radiosensitivity, especially under hypoxia. Inhibited STAT3 activation and downregulated HIF-1α and VEGF.[4] | ECA109 Xenograft | Radiosensitized ESCC xenografts.[4] |
| Cryptotanshinone | STAT3 | EC109 | Inhibited cell proliferation, induced apoptosis, and suppressed migration. Inhibited IL-6-mediated STAT3 activation.[10] | EC109 Xenograft | Inhibited tumor growth.[10] |
C188-9 Efficacy in Cutaneous Squamous Cell Carcinoma (cSCC)
Similar to esophageal SCC, direct preclinical data on the efficacy of C188-9 in cutaneous squamous cell carcinoma is not currently available in the public domain. The role of STAT3 in cSCC pathogenesis suggests that C188-9 warrants investigation in this subtype.
Alternative Therapeutic Strategies Targeting STAT3 in cSCC
EGFR inhibitors, which can indirectly affect STAT3 signaling, have been investigated in cSCC.
| Compound | Target | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings |
| Gefitinib | EGFR | Not specified | Phase II Clinical Trial | Objective response rate of 16% and disease control rate of 51% in incurable cSCC.[11] |
| Erlotinib | EGFR | Reduced levels of pSrc and pSTAT3 in tumors.[12] | Chemically-induced mouse model | Prevented carcinogenesis.[13] |
| Cetuximab | EGFR | Inhibition of STAT3 increased cetuximab sensitivity.[14] | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of action of C188-9.
Caption: C188-9 inhibits STAT3 dimerization, preventing its nuclear translocation and downstream gene transcription.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a STAT3 inhibitor in a xenograft model.
Caption: A standard workflow for evaluating the in vivo anti-tumor efficacy of novel compounds.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed SCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of C188-9 or alternative inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for pSTAT3 Detection
-
Cell Lysis: Treat SCC cells with inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities to determine the ratio of pSTAT3 to total STAT3.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 SCC cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width^2) with calipers.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (vehicle, C188-9, alternative inhibitor). Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Measure final tumor weight and perform downstream analyses such as Western blotting for pSTAT3 and immunohistochemistry.
STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect SCC cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with C188-9 or other inhibitors for a specified period.
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) to induce luciferase expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
C188-9 is a promising STAT3 inhibitor with demonstrated preclinical efficacy in HNSCC and NSCLC. Its superior potency compared to its predecessor, C188, and its favorable pharmacokinetic profile make it a strong candidate for further clinical development. While direct evidence of its efficacy in cutaneous and esophageal SCC is currently lacking, the established role of STAT3 in these malignancies suggests that C188-9 holds therapeutic potential.
Further research is warranted to directly evaluate the efficacy of C188-9 in a broader range of SCC subtypes and to conduct head-to-head comparative studies with other emerging STAT3 inhibitors. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers undertaking such investigations. The continued exploration of STAT3-targeted therapies like C188-9 offers hope for more effective treatments for patients with squamous cell carcinoma.
References
- 1. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumen.luc.edu [lumen.luc.edu]
- 7. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Long Non-coding RNAs With In Vitro and In Vivo Efficacy in Preclinical Models of Esophageal Squamous Cell Carcinoma Which Act by a Non-microRNA Sponging Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 9C-SCC-10
Disclaimer: A specific Safety Data Sheet (SDS) for 9C-SCC-10 could not be located in the public domain. The following information is based on general safety protocols for ionizable cationic lipids and nanoparticle waste. It is imperative to obtain the official SDS from the manufacturer or supplier for detailed and specific handling and disposal instructions. This document provides general guidance and should not be substituted for a substance-specific SDS.
This compound is identified as a crown-like biodegradable ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for research purposes, specifically for mRNA delivery. As with any chemical substance, especially those used in nanoparticle formulations, proper disposal is crucial to ensure laboratory safety and environmental protection. All waste contaminated with this compound should be treated as hazardous waste.
General Disposal Principles for Ionizable Lipids and Nanoparticle Waste
Due to their unique properties, materials contaminated with nanoparticles and cationic lipids require careful handling and disposal to prevent unintended exposure and environmental release. The primary principle is to contain all waste materials at the source and dispose of them through a certified hazardous waste management program.
Key Handling and Disposal Steps:
-
Segregation: All waste contaminated with this compound, including personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and solutions, must be segregated from general laboratory waste.
-
Containment:
-
Solid Waste: Contaminated solid waste such as gloves, wipes, and disposable lab coats should be collected in designated, clearly labeled, leak-proof containers. For added safety, double-bagging is recommended.
-
Liquid Waste: Liquid waste containing this compound should be collected in rigid, leak-proof, and chemically compatible containers. These containers must be clearly labeled as hazardous waste and specify the contents.
-
Sharps: Contaminated sharps (needles, scalpels, etc.) must be disposed of in designated, puncture-resistant sharps containers.
-
-
Decontamination: All non-disposable equipment and surfaces that come into contact with this compound should be thoroughly decontaminated. The effectiveness of cleaning procedures for lipid nanoparticles can be challenging due to their poor water solubility. The use of a formulated alkaline detergent may be more effective than sodium hydroxide (B78521) or alcohol-based solutions.
-
Final Disposal: All contained hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.
Quantitative Data for Nanoparticle Waste Containment
The following table summarizes general specifications for containers used for nanoparticle-contaminated waste, based on established safety protocols.
| Waste Type | Container Specification | Recommended Practice |
| Solid Waste | Leak-proof, rigid container or plastic bag (≥ 2 mil) | Double-bagging is recommended for enhanced safety. |
| Liquid Waste | Rigid, leak-proof, and chemically compatible container | Ensure the container is securely capped to prevent leaks. |
| Sharps Waste | Puncture-resistant, sealable sharps container | Do not overfill the container. |
Experimental Protocol: General Disposal of this compound Contaminated Waste
Objective: To safely collect and prepare for disposal all waste materials contaminated with this compound.
Materials:
-
Designated hazardous waste containers (for solid, liquid, and sharps waste)
-
Hazardous waste labels
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Wear Appropriate PPE: Before handling any waste, ensure you are wearing the necessary PPE.
-
Segregate at the Source: Immediately place any item that has come into contact with this compound into the appropriate hazardous waste container.
-
Solid Waste Collection:
-
Place all contaminated solid items (gloves, pipette tips, wipes, etc.) into a designated, leak-proof container lined with a heavy-duty plastic bag (at least 2 mil thick).
-
Once the container is full, securely seal the bag and the container lid.
-
-
Liquid Waste Collection:
-
Carefully pour all liquid waste containing this compound into a designated, rigid, and chemically compatible container.
-
Ensure the container is tightly sealed to prevent spills or evaporation.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the full chemical name: ((((3,3',3''-(1,4,7-triazonane-1,4,7-triyl)tris(propanoyl))tris(oxy))tris(ethane-2,1-diyl))tris(disulfanediyl))tris(ethane-2,1-diyl) tris(3-(decylthio)-2-methylpropanoate)) and any other components in the waste stream.
-
Include the date and your contact information on the label.
-
-
Storage: Store the sealed and labeled waste containers in a designated, secure area, away from general laboratory traffic, until they are collected by your institution's EHS personnel or a certified waste management company.
Disposal Workflow Diagram
Caption: General workflow for the proper disposal of this compound contaminated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
